Product packaging for Antitubercular agent-39(Cat. No.:)

Antitubercular agent-39

Cat. No.: B11038011
M. Wt: 430.5 g/mol
InChI Key: UBKCDMOSNZQGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitubercular agent-39 (Compound P1) is a synthetic chemical reagent offered for research purposes. This compound has been identified in scientific literature as a potent antitubercular agent active against drug-susceptible clinical isolates and drug-resistant strains of Mycobacterium tuberculosis . It demonstrates a minimum inhibitory concentration (MIC) of less than 1 μM against the Mtb H37Rv strain . The molecular formula of this compound is C26H30N4O2, and it has a molecular weight of 430.54 g/mol . Its CAS registry number is 1357796-08-7 . Research indicates that this compound targets the bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), which is a validated mechanism for the development of novel anti-tuberculosis therapies . The ongoing global challenge of tuberculosis, particularly the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, underscores the critical need for new therapeutic agents and targets . As such, this compound represents a valuable tool for researchers in the fields of medicinal chemistry and microbiology for investigating new pathways to combat bacterial infections. This product is intended for research applications only and is not for diagnostic or therapeutic use. Specifications: • CAS Number: 1357796-08-7 • Molecular Formula: C26H30N4O2 • Molecular Weight: 430.54 • SMILES: O=C(N1CCC(CC2=CC=CC=C2)CC1)C(CC3)CCN3C(O4)=NN=C4C5=CC=CC=C5 • Purity: Not specified in available literature • Storage: Room temperature • Solubility: 10 mM in DMSO Disclaimer: This product is for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N4O2 B11038011 Antitubercular agent-39

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C26H30N4O2/c31-25(29-15-11-21(12-16-29)19-20-7-3-1-4-8-20)23-13-17-30(18-14-23)26-28-27-24(32-26)22-9-5-2-6-10-22/h1-10,21,23H,11-19H2

InChI Key

UBKCDMOSNZQGSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, a compound of significant interest in medicinal chemistry, particularly for its antimycobacterial properties. This document details the synthetic pathway, experimental protocols, and characterization data. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery.

Introduction

2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, an enaminone derivative of dimedone, has emerged as a promising scaffold in the development of new therapeutic agents. Notably, this compound has demonstrated potent activity against Mycobacterium tuberculosis, positioning it as a lead candidate for the development of novel anti-tuberculosis drugs.[1] The synthesis of this molecule is achieved through a condensation reaction between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and 2-aminophenol. This guide provides a detailed methodology for this synthesis, compiled from peer-reviewed literature, to facilitate its replication and further investigation in a laboratory setting.

Synthesis Pathway and Mechanism

The synthesis of the title compound proceeds via a condensation reaction between the β-dicarbonyl compound, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and the primary amine, 2-aminophenol. This reaction is a classic example of the formation of a β-enaminone. The reaction mechanism involves the nucleophilic attack of the amino group of 2-aminophenol on one of the carbonyl groups of dimedone, followed by the elimination of a water molecule to form the stable enaminone product.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Dimedone 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) Product 2-(((2-hydroxyphenyl)amino)methylene)- 5,5-dimethylcyclohexane-1,3-dione Dimedone->Product + 2-Aminophenol (Condensation) 2-Aminophenol 2-Aminophenol

Figure 1: Synthesis of the target compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione.

Materials:

  • 5,5-dimethylcyclohexane-1,3-dione (Dimedone)

  • 2-Aminophenol

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) in ethanol.

  • To this solution, add 2-aminophenol (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure product as a white solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione.

ParameterValueReference
Reactants 5,5-dimethylcyclohexane-1,3-dione, 2-AminophenolGeneral
Solvent Ethanol
Catalyst Glacial Acetic Acid[2]
Reaction Time 2-4 hours[2]
Reaction Temperature Reflux[2]
Product Yield High to excellent[3]
Melting Point 249 °C

Characterization Data

The structure of the synthesized 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can be confirmed by various spectroscopic techniques.

Spectroscopic Data Observed Peaks
¹H NMR (400 MHz, CD₃OD) δ 9.86 (1H, bs), 8.66 (1H, d, J = 16.0 Hz), 7.46-7.34 (1H, m), 7.07-6.84 (3H, m), 2.46 (2H, s), 2.41 (2H, s), 1.10 (3H, s), 1.09 (3H, s)
¹³C NMR (101 MHz, CDCl₃) δ 199.8, 197.2, 149.6, 149.3, 147.8, 127.2, 126.6, 120.6, 120.3, 108.1, 51.8, 45.2, 32.7, 28.9, 28.6
IR (neat, cm⁻¹) 2980, 2950, 1678, 1040
TLC Rf value 0.48 (in EtOAc:Hexane, 60:40)

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of the target compound is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Mix Dimedone and 2-Aminophenol in Ethanol Catalyst Add catalytic Acetic Acid Reactants->Catalyst Reflux Reflux for 2-4 hours Catalyst->Reflux Isolation Cool and Isolate Crude Product Reflux->Isolation Recrystallization Recrystallize from Ethanol Isolation->Recrystallization Spectroscopy NMR, IR, Mass Spec Recrystallization->Spectroscopy Analysis Confirm Structure and Purity Spectroscopy->Analysis

Figure 2: Experimental workflow.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione. The straightforward nature of the synthesis, coupled with the significant biological activity of the product, makes it an attractive target for further research and development in the field of medicinal chemistry. The data and protocols presented herein are intended to support and streamline these efforts.

References

Discovery and Preclinical Evaluation of Antitubercular Agent-39: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and preclinical evaluation of a novel antitubercular candidate, designated as agent-39. Agent-39, chemically identified as 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, has demonstrated promising and specific activity against Mycobacterium tuberculosis. This whitepaper consolidates the available quantitative data, details the experimental methodologies employed in its initial characterization, and presents visual representations of its synthesis and evaluation workflow as per the core requirements.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) necessitates the urgent discovery of new therapeutic agents with novel mechanisms of action. A whole-cell phenotypic screening of a diverse chemical library against M. tuberculosis H37Rv led to the identification of a series of 2-phenylaminomethylene-cyclohexane-1,3-diones as potent inhibitors of mycobacterial growth. Subsequent synthetic exploration and structure-activity relationship (SAR) studies identified compound 39 as a lead candidate with significant and selective antitubercular activity.[1][2]

Data Presentation

The in vitro activity of Antitubercular agent-39 was quantified to determine its efficacy and selectivity. The key findings are summarized in the tables below.

Table 1: In Vitro Antitubercular Activity of Agent-39
CompoundTarget OrganismMIC (µg/mL)
Agent-39 Mycobacterium tuberculosis H37Rv2.5
EthambutolMycobacterium tuberculosis H37Rv3.12
StreptomycinMycobacterium tuberculosis H37Rv1.0
LevofloxacinMycobacterium tuberculosis H37Rv0.5

MIC: Minimum Inhibitory Concentration. Data sourced from[1][2].

Table 2: Cytotoxicity Profile of Agent-39
CompoundCell LineConcentration (µM)% Growth Inhibition
Agent-39 HEK-293 (Human Embryonic Kidney)50<20
HCT-116 (Human Colon Carcinoma)50<20
A549 (Human Lung Carcinoma)50<20
HeLa (Human Cervical Cancer)50<20

Data indicates a non-toxic profile at a concentration significantly higher than its MIC. Sourced from[1].

Table 3: Specificity of Antibacterial Activity for Agent-39
Bacterial StrainGram TypeMIC (µg/mL)
Escherichia coliGram-negative>128
Klebsiella pneumoniaeGram-negative>128
Pseudomonas aeruginosaGram-negative>128
Staphylococcus aureusGram-positive>128
Mycobacterium smegmatisAcid-fast>128

Agent-39 demonstrates high specificity for M. tuberculosis with no significant activity against other common bacteria. Sourced from[1].

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted in the evaluation of this compound.

Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (Agent-39)

The synthesis of agent-39 was achieved through a one-pot reaction. A mixture of 5,5-dimethyl-1,3-cyclohexanedione, 2-aminophenol, and triethyl orthoformate was refluxed in ethanol. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled, and the resulting precipitate was filtered, washed with cold ethanol, and dried to yield the final product as a white solid. The structure was confirmed by 1H NMR, 13C NMR, and IR spectroscopy.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

The antitubercular activity of agent-39 was determined using a microplate-based assay.

  • Inoculum Preparation: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. The culture was incubated at 37°C until it reached the mid-log phase. The bacterial suspension was then diluted to a final concentration of approximately 5 x 105 CFU/mL.

  • Assay Procedure: The assay was performed in 96-well microplates. The test compound was serially diluted in Middlebrook 7H9 broth. An equal volume of the diluted bacterial suspension was added to each well. The plates were incubated at 37°C for 7 days.

  • Endpoint Determination: Following incubation, a resazurin-based indicator solution was added to each well, and the plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Cytotoxicity Assay

The cytotoxicity of agent-39 was evaluated against a panel of human cell lines (HEK-293, HCT-116, A549, and HeLa) using the MTT assay.

  • Cell Culture: The cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with agent-39 at a concentration of 50 µM.

  • Cell Viability Assessment: After 48 hours of incubation, the medium was replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals. The crystals were then dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The percentage of growth inhibition was calculated relative to untreated control cells.

Mechanism of Action (Elucidation in Progress)

The precise mechanism of action and the specific signaling pathways targeted by this compound have not yet been fully elucidated and are the subject of ongoing research. The high specificity of its activity against M. tuberculosis suggests that it may target a pathway or enzyme unique to this pathogen, which is a desirable characteristic for a novel antitubercular drug to minimize off-target effects.[1] Further studies, including target identification and validation, are required to delineate its molecular mechanism.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Final Product r1 5,5-dimethyl-1,3-cyclohexanedione p1 One-pot reaction r1->p1 r2 2-Aminophenol r2->p1 r3 Triethyl orthoformate r3->p1 c1 Ethanol (Solvent) c1->p1 c2 Reflux c2->p1 pu1 Cooling & Precipitation p1->pu1 pu2 Filtration pu1->pu2 pu3 Washing (cold ethanol) pu2->pu3 pu4 Drying pu3->pu4 product This compound pu4->product

Caption: Synthetic pathway for this compound.

Experimental Workflow for In Vitro Evaluation

G cluster_synthesis Compound Preparation cluster_evaluation Biological Evaluation cluster_results Data Analysis cluster_conclusion Conclusion synthesis Synthesis of Agent-39 mic_assay MIC Determination (M. tuberculosis H37Rv) synthesis->mic_assay cytotoxicity_assay Cytotoxicity Assay (Human Cell Lines) synthesis->cytotoxicity_assay specificity_assay Specificity Assay (Other Bacteria) synthesis->specificity_assay data_analysis MIC & IC50 Determination mic_assay->data_analysis cytotoxicity_assay->data_analysis specificity_assay->data_analysis conclusion Lead Candidate Identification data_analysis->conclusion

Caption: Workflow for the in vitro evaluation of Agent-39.

Conclusion

This compound has emerged as a promising lead compound from a whole-cell phenotypic screen against Mycobacterium tuberculosis. It exhibits potent and selective activity against M. tuberculosis H37Rv with a favorable in vitro safety profile, showing minimal cytotoxicity against human cell lines. Its lack of activity against other common bacterial species underscores its specificity. Further investigation into its mechanism of action is warranted to advance its development as a potential new therapeutic for tuberculosis.

References

An In-depth Technical Guide on the Novel Antitubercular Agent: 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel antitubercular agent, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol. The information is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis therapeutics.

Chemical Structure and Properties

The compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, is a heterocyclic compound belonging to the triazole class, which is a known pharmacophore in many clinically used drugs. The synthesis and structural elucidation of this compound have been previously reported.[1]

Table 1: Physicochemical Properties of 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol

PropertyValue
IUPAC Name 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
Molecular Formula C₁₄H₁₁FN₄OS
Molecular Weight 302.33 g/mol
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO

Antitubercular Activity

The in vitro antitubercular activity of 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol was evaluated against both a drug-susceptible strain (H37Rv) and a multi-drug-resistant (MDR) strain of Mycobacterium tuberculosis. The compound exhibited promising activity against both strains.[1][2][3]

Table 2: In Vitro Antitubercular Activity of 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol

Mycobacterium tuberculosis StrainMinimum Inhibitory Concentration (MIC)
H37Rv5.5 µg/mL
Multi-Drug-Resistant (MDR)11 µg/mL

Of note, the compound showed no toxicity up to a concentration of 450 µg/mL in preliminary toxicity assays.[1]

Proposed Mechanism of Action

Computational studies, including molecular docking and dynamics simulations, have suggested a potential mechanism of action for this class of compounds. It is proposed that 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol may exert its antitubercular effect by targeting and inhibiting β-ketoacyl ACP synthase I (KasA).[2][4] KasA is a crucial enzyme involved in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.

G cluster_synthesis Mycolic Acid Biosynthesis cluster_inhibition Inhibition Pathway Fatty Acid Synthase II (FAS-II) Fatty Acid Synthase II (FAS-II) KasA KasA Fatty Acid Synthase II (FAS-II)->KasA Elongation of fatty acids Mycolic Acids Mycolic Acids KasA->Mycolic Acids Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Triazole_Compound 4-amino-5-(4-fluoro-3-phenoxyphenyl) -4H-1,2,4-triazole-3-thiol Triazole_Compound->KasA Inhibition

Proposed Mechanism of Action

Experimental Protocols

The antitubercular activity of the title compound was determined using the Resazurin Microtiter Assay (REMA).[1] This colorimetric assay provides a rapid and inexpensive method for assessing the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.

  • Preparation of Media and Drug Dilutions:

    • A sterile 96-well microtiter plate is used.

    • Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and oleic acid-albumin-dextrose-catalase (OADC) is used as the culture medium.[5]

    • Serial twofold dilutions of the test compound (4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol) are prepared directly in the microtiter plate wells.[5][6]

  • Inoculum Preparation:

    • A suspension of the M. tuberculosis strain (H37Rv or MDR) is prepared in 7H9 broth.

    • The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0.[6]

    • The inoculum is further diluted (e.g., 1:10 or 1:20) before being added to the wells.[6]

  • Incubation:

    • The prepared inoculum is added to each well containing the drug dilutions.

    • Growth control (no drug) and sterility control (no bacteria) wells are included.

    • The perimeter wells of the plate are filled with sterile water to prevent evaporation.[6]

    • The plate is sealed and incubated at 37°C for a specified period (typically 7 days).[5][7]

  • Addition of Resazurin and Result Interpretation:

    • After the incubation period, a solution of resazurin (e.g., 0.01% or 0.02% wt/vol) is added to each well.[5][6]

    • The plate is re-incubated for 24-48 hours.

    • A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.[7]

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[7]

G cluster_prep Plate Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay Execution Prepare_Media Prepare 7H9-S Broth Drug_Dilutions Perform serial dilutions of test compound in 96-well plate Prepare_Media->Drug_Dilutions Inoculate_Plate Inoculate plate with prepared MTB suspension Drug_Dilutions->Inoculate_Plate Culture_MTB Culture M. tuberculosis Adjust_Turbidity Adjust turbidity to McFarland 1.0 Culture_MTB->Adjust_Turbidity Dilute_Inoculum Dilute inoculum Adjust_Turbidity->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 7 days Inoculate_Plate->Incubate_Plate Add_Resazurin Add Resazurin solution to each well Incubate_Plate->Add_Resazurin Reincubate Re-incubate for 24-48 hours Add_Resazurin->Reincubate Read_Results Read results (Blue = No Growth, Pink = Growth) Reincubate->Read_Results

REMA Experimental Workflow

Conclusion

4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has demonstrated promising in vitro activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. Its potential mechanism of action via the inhibition of KasA, a key enzyme in mycolic acid biosynthesis, makes it an attractive candidate for further investigation in the development of new antitubercular therapeutics. The favorable preliminary toxicity profile further supports its potential as a lead compound. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic properties, and to optimize its structure for enhanced potency and drug-like properties.

References

Antitubercular Agent-39: A Technical Review of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents to combat drug-resistant strains and shorten treatment durations. A promising candidate that has emerged from high-throughput screening is 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, referred to in several studies as PAMCHD and identified as a potent antitubercular agent. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its quantitative data, experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.

Core Compound Profile

Compound Name: 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) Alias: Antitubercular agent-39 Molecular Formula: C₁₇H₁₉NO₃ Chemical Structure: (Structure available in referenced literature)

Quantitative Biological Data

The in vitro efficacy of PAMCHD has been evaluated against various strains of Mycobacterium tuberculosis, including drug-susceptible, drug-resistant, and persistent forms. The following tables summarize the key quantitative findings from the reviewed literature.

Table 1: In Vitro Activity of PAMCHD against M. tuberculosis H37Rv

ParameterValue (µg/mL)Reference
Minimum Inhibitory Concentration (MIC)2.5 - 5[1][2]
Minimum Bactericidal Concentration (MBC)5.0[3]
Mutant Prevention Concentration (MPC)160[4]

Table 2: In Vitro Activity of PAMCHD against Drug-Resistant M. tuberculosis Strains

Strain TypeNumber of StrainsMIC Range (µg/mL)Reference
Isoniazid (INH)-resistant62.5 - 10[1][2]
INH + Ethambutol (EMB)-resistant15[1][2]
Rifampicin (RIF) + EMB-resistant15[1][2]
Multidrug-resistant (MDR)32.5 - 10[1][2]

Table 3: Post-Antibiotic Effect (PAE) of PAMCHD against M. tuberculosis H37Rv

Concentration (x MIC)PAE (hours)Reference
4x63.1[3]
8x103.8[3]

Table 4: Comparative Efficacy of PAMCHD against Non-Replicating M. tuberculosis Persisters

Persister ModelLog10 CFU Reduction by PAMCHDLog10 CFU Reduction by INHLog10 CFU Reduction by RIFReference
Hypoxia-induced6.5 (sterilized)0.55.0[1]
Nutrient Starvation-induced7.5 (sterilized)1.52.5[1]
100-day-old static persisters (RIF-tolerant)SterilizedNot ReportedNot Reported[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the evaluation of PAMCHD, as inferred from the available literature.

Synthesis of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD)

While a detailed, step-by-step synthesis protocol is not fully available in the reviewed abstracts, a general synthesis can be inferred. The synthesis of 2-phenylaminomethylene-cyclohexane-1,3-diones typically involves the condensation of a cyclohexane-1,3-dione derivative with an appropriate aminophenyl compound.

Generalized Protocol:

  • Reactant Preparation: 5,5-dimethylcyclohexane-1,3-dione and 2-aminophenol are used as starting materials.

  • Condensation Reaction: The reactants are likely refluxed in a suitable solvent, such as ethanol or a similar protic solvent, possibly with a catalytic amount of acid to facilitate the reaction.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified, typically by recrystallization from an appropriate solvent, to yield the final compound, PAMCHD.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of PAMCHD against M. tuberculosis strains was determined using the broth microdilution method.[1][2]

Protocol:

  • Preparation of Inoculum: A suspension of the M. tuberculosis strain is prepared and adjusted to a standardized turbidity.

  • Serial Dilution: PAMCHD is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C) for a defined period.

  • Endpoint Determination: The MIC is determined as the lowest concentration of PAMCHD that visibly inhibits the growth of the mycobacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined to assess the bactericidal activity of PAMCHD.[3]

Protocol:

  • Subculturing: Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an agar medium (e.g., Middlebrook 7H11).

  • Incubation: The agar plates are incubated until bacterial colonies are visible in the control plates.

  • Endpoint Determination: The MBC is defined as the lowest concentration of PAMCHD that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Activity against Non-Replicating Persisters

The efficacy of PAMCHD against dormant, non-replicating mycobacteria was assessed using various models of persistence.[1]

Protocol:

  • Induction of Persistence: M. tuberculosis H37Rv cultures are subjected to conditions that induce a non-replicating state, such as hypoxia (low oxygen), nutrient starvation, or prolonged stationary phase culture to generate aged, drug-tolerant persisters.

  • Drug Exposure: The persister cells are then exposed to different concentrations of PAMCHD, isoniazid, and rifampicin.

  • Viability Assessment: After a defined exposure time, the viability of the persister cells is determined by plating serial dilutions of the cultures and enumerating the resulting CFUs.

  • Data Analysis: The log10 CFU reduction is calculated for each drug at each concentration to determine its bactericidal effect on the non-replicating persisters.

Visualizations

Experimental Workflow for In Vitro Antitubercular Activity Assessment

experimental_workflow cluster_synthesis Compound Synthesis cluster_mic MIC Determination cluster_mbc MBC Determination cluster_persister Persister Assay synthesis Synthesis of PAMCHD prep_inoculum Prepare M. tb Inoculum synthesis->prep_inoculum induce_persistence Induce Non-Replicating State (Hypoxia, Starvation, etc.) synthesis->induce_persistence serial_dilution Serial Dilution of PAMCHD inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation_mic Incubate inoculation->incubation_mic read_mic Determine MIC incubation_mic->read_mic subculture Subculture from MIC Plate read_mic->subculture incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc drug_exposure Expose Persisters to PAMCHD induce_persistence->drug_exposure cfu_enumeration Enumerate CFUs drug_exposure->cfu_enumeration analyze_reduction Calculate Log10 CFU Reduction cfu_enumeration->analyze_reduction

Caption: Workflow for the in vitro evaluation of PAMCHD's antitubercular activity.

Logical Relationship of PAMCHD's Activity Spectrum

activity_spectrum cluster_replicating Replicating M. tuberculosis cluster_non_replicating Non-Replicating M. tuberculosis PAMCHD PAMCHD drug_susceptible Drug-Susceptible PAMCHD->drug_susceptible Active drug_resistant Drug-Resistant (INH-R, RIF-R, MDR) PAMCHD->drug_resistant Active persisters Persisters (Hypoxia, Starvation) PAMCHD->persisters Highly Active (Sterilizing)

Caption: Spectrum of PAMCHD's activity against different physiological states of M. tuberculosis.

Mechanism of Action

The precise molecular target and mechanism of action of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) have not been detailed in the currently available scientific literature. However, its potent activity against both replicating and non-replicating, drug-tolerant forms of M. tuberculosis, as well as against drug-resistant strains, suggests a novel mechanism of action that is distinct from currently used antitubercular drugs.[1][2] Further research is warranted to elucidate the specific biochemical pathways or cellular processes inhibited by this compound.

Conclusion

2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD), also referred to as "this compound," demonstrates significant promise as a novel antitubercular agent. Its potent bactericidal activity against drug-susceptible, multidrug-resistant, and, notably, non-replicating persister populations of M. tuberculosis highlights its potential to contribute to the development of more effective and shorter-duration TB treatment regimens. The data presented in this technical guide summarize the current state of knowledge on this compound and underscore the need for further investigation into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy.

References

Methodological & Application

Application Notes and Protocols: Antitubercular Agent-39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitubercular agent-39, also identified as Compound P1, is a potent antitubercular agent with the chemical name (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone.[1][2] This molecule has demonstrated significant activity against Mycobacterium tuberculosis (Mtb) H37Rv, including drug-susceptible and drug-resistant clinical isolates, with a Minimum Inhibitory Concentration (MIC) of less than 1 μM.[3][4][5][6] This document provides detailed protocols for the evaluation of this compound and similar compounds, along with a summary of its biological activity and mechanism of action.

Mechanism of Action

This compound targets decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall.[1][2] DprE1 is responsible for a critical epimerization step in the biosynthesis of decaprenyl-phospho-arabinose (DPA), a precursor for arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.

cluster_CellWall Mycobacterial Cell Wall Synthesis DprE1 DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase) Arabinogalactan Arabinogalactan (Essential for cell wall structure) DprE1->Arabinogalactan Biosynthesis Lipoarabinomannan Lipoarabinomannan (Key cell envelope component) DprE1->Lipoarabinomannan Biosynthesis Disruption Cell Wall Disruption & Bacterial Death Agent39 This compound (Compound P1) Agent39->Inhibition Inhibition->DprE1

Caption: Mechanism of action of this compound (Compound P1).

Data Presentation

In Vitro Activity of this compound (Compound P1)
Assay TypeStrain/Cell LineEndpointResult (μM)Reference
Antitubercular ActivityM. tuberculosis H37RvMIC< 1[3][4][5][6]
Antitubercular ActivityM. tuberculosis H37RvMIC0.1[1][2]
CytotoxicityHepG2IC₅₀> 50[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This protocol describes the determination of the MIC of antitubercular agents using the broth microdilution method.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare serial dilutions of this compound PlateInoc Inoculate 96-well plates containing compound dilutions CompoundPrep->PlateInoc CulturePrep Grow M. tuberculosis H37Rv to mid-log phase InoculumPrep Adjust culture to 0.5 McFarland standard CulturePrep->InoculumPrep InoculumPrep->PlateInoc Incubation Incubate plates at 37°C PlateInoc->Incubation Reading Read results visually or with a plate reader Incubation->Reading MIC_Det Determine MIC: Lowest concentration with no visible growth Reading->MIC_Det

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • This compound

  • M. tuberculosis H37Rv strain

  • Sterile water

  • DMSO (Dimethyl sulfoxide)

  • Rifampicin (as a positive control)

Procedure:

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard with sterile water, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (Rifampicin) and a negative control (DMSO vehicle) in each plate.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of M. tuberculosis.[7][8]

Cytotoxicity Assay against HepG2 Cells

This protocol outlines a method to assess the cytotoxicity of this compound against a human liver cell line (HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • This compound

  • MTS reagent

  • Doxorubicin (as a positive control)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

  • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Intracellular Activity Assay in Macrophages

This protocol is for evaluating the efficacy of this compound against M. tuberculosis residing within macrophages.[1][2]

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase SeedCells Seed J774 macrophages in a 24-well plate InfectCells Infect macrophages with M. tuberculosis H37Rv SeedCells->InfectCells TreatCells Treat infected cells with This compound InfectCells->TreatCells Incubate Incubate for 7 days TreatCells->Incubate LyseCells Lyse macrophages to release intracellular bacteria Incubate->LyseCells PlateLysate Plate serial dilutions of the lysate on 7H11 agar LyseCells->PlateLysate EnumerateCFU Count Colony Forming Units (CFU) after incubation PlateLysate->EnumerateCFU

Caption: Workflow for the intracellular activity assay in macrophages.

Materials:

  • J774 macrophage cell line

  • M. tuberculosis H37Rv

  • DMEM with 10% FBS

  • 24-well plates

  • This compound

  • Sterile 0.1% Tween 80

  • Middlebrook 7H11 agar plates

Procedure:

  • Macrophage Culture and Infection: Seed J774 macrophages in 24-well plates and allow them to adhere overnight. Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 5 for 4 hours.

  • Compound Treatment: Wash the infected cells to remove extracellular bacteria and add fresh media containing serial dilutions of this compound.

  • Incubation: Incubate the treated, infected cells for 7 days at 37°C with 5% CO₂.

  • Bacterial Viability Assessment: After incubation, wash the cells and lyse them with sterile 0.1% Tween 80 to release the intracellular bacteria.

  • CFU Enumeration: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the number of viable bacteria.[9]

References

How to use "Antitubercular agent-39" in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory use of Antitubercular Agent-39, a novel synthetic compound with potent activity against Mycobacterium tuberculosis. This document includes its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo evaluation.

Introduction

This compound is an investigational small molecule belonging to the novel class of dihydro-imidazo-oxazoles. It has demonstrated significant bactericidal activity against both drug-susceptible and multi-drug resistant (MDR) strains of M. tuberculosis. These notes are intended to guide researchers in the effective laboratory application of this compound for tuberculosis research and drug development.

Mechanism of Action

This compound acts as a potent inhibitor of the mycobacterial cell wall synthesis. Specifically, it targets the InhA enzyme, an enoyl-acyl carrier protein reductase, which is a crucial component in the fatty acid synthesis II (FAS-II) pathway responsible for the production of mycolic acids.[1] Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and subsequent bacterial cell death.[2][3]

This compound This compound InhA Enzyme InhA Enzyme This compound->InhA Enzyme Inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis This compound->Mycolic Acid Synthesis Disrupts FAS-II Pathway FAS-II Pathway InhA Enzyme->FAS-II Pathway Key Enzyme in FAS-II Pathway->Mycolic Acid Synthesis Leads to Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity Essential for Cell Death Cell Death Mycobacterial Cell Wall Integrity->Cell Death Loss of leads to

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

ParameterM. tuberculosis H37RvMDR StrainXDR Strain
MIC (µg/mL) 0.1250.250.5
MBC (µg/mL) 0.51.02.0
IC50 (µM) 0.080.150.3

Table 2: In Vivo Efficacy in a Murine Model

Treatment GroupDosage (mg/kg)Bacterial Load Reduction (log10 CFU)
Vehicle Control -0
Isoniazid 252.5
This compound 252.8
This compound 503.5

Experimental Protocols

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • M. tuberculosis strain (e.g., H37Rv)

  • This compound stock solution (1 mg/mL in DMSO)

  • 96-well microplates

  • Resazurin solution (0.02% w/v)

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0.

  • Dilute the bacterial suspension 1:20 in fresh 7H9 broth.

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate, ranging from 64 µg/mL to 0.06 µg/mL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

  • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24 hours.

  • The MIC is determined as the lowest drug concentration at which no color change from blue to pink is observed.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_bact Prepare Bacterial Suspension inoculate Inoculate Plates prep_bact->inoculate prep_drug Prepare Drug Dilutions prep_drug->inoculate incubate Incubate for 7 Days inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate_24h Incubate for 24h add_resazurin->incubate_24h read_mic Determine MIC incubate_24h->read_mic

Caption: Workflow for MIC determination.

This protocol evaluates the in vivo efficacy of this compound in a mouse model of chronic tuberculosis infection.

Materials:

  • 6-8 week old female BALB/c mice

  • M. tuberculosis H37Rv

  • Aerosol exposure chamber

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Isoniazid (positive control)

  • Middlebrook 7H11 agar plates

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection of approximately 100-200 CFU.

  • Four weeks post-infection, randomize mice into treatment groups (Vehicle, Isoniazid, this compound).

  • Administer treatments daily via oral gavage for four weeks.

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and homogenize them in sterile saline.

  • Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the bacterial load (CFU) in the lungs.

  • Calculate the log10 CFU reduction for each treatment group compared to the vehicle control.

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase infect Aerosol Infection of Mice establish Establish Chronic Infection (4 weeks) infect->establish randomize Randomize into Groups establish->randomize treat Daily Oral Gavage (4 weeks) randomize->treat euthanize Euthanize Mice treat->euthanize harvest Harvest and Homogenize Lungs euthanize->harvest plate Plate Serial Dilutions harvest->plate incubate_agar Incubate Plates (3-4 weeks) plate->incubate_agar count_cfu Count CFU incubate_agar->count_cfu

References

"Antitubercular agent-39" for in vitro Mycobacterium tuberculosis culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Antitubercular agent-39" is not a recognized designation in publicly available scientific literature, this document has been generated using Isoniazid, a well-characterized first-line antitubercular agent, as a representative model. The data and pathways described are illustrative and based on the known activities of Isoniazid to provide a relevant and detailed example for researchers.

Introduction

This compound is a potent synthetic compound with significant bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These application notes provide detailed protocols for the in vitro culture of M. tuberculosis and the evaluation of the antimicrobial efficacy of this compound. The provided methodologies are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Mechanism of Action

This compound is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, the drug inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This disruption of the cell wall integrity leads to cell death.

cluster_extracellular Extracellular Space cluster_mycobacterium Mycobacterium tuberculosis Agent39_prodrug This compound (Pro-drug) Agent39_prodrug_internal This compound Agent39_prodrug->Agent39_prodrug_internal Passive Diffusion KatG KatG (Catalase-peroxidase) Agent39_prodrug_internal->KatG Activation Activated_Agent39 Activated Agent-39 KatG->Activated_Agent39 InhA InhA (Enoyl-ACP reductase) Activated_Agent39->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Lysis Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Start Start Prepare_Agent Prepare Serial Dilutions of This compound Start->Prepare_Agent Prepare_Inoculum Prepare M. tuberculosis Inoculum (OD600 ~0.1) Start->Prepare_Inoculum Add_Agent Add 100 µL of Diluted Agent to 96-Well Plate Prepare_Agent->Add_Agent Inoculate_Plate Add 100 µL of Inoculum to Each Well Add_Agent->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate at 37°C for 7-14 Days Inoculate_Plate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agent-39 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. A critical early step in the preclinical evaluation of any new compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] This value is fundamental for assessing the in vitro potency of a compound and guiding further development. This document provides a detailed protocol for determining the MIC of the experimental compound "Antitubercular Agent-39" against M. tuberculosis using the broth microdilution method, a widely accepted and standardized technique.[4][5][6]

Experimental Protocols

Principle of the Assay

This protocol is based on the broth microdilution method using Middlebrook 7H9 broth.[4][5][6] Serial dilutions of this compound are prepared in a 96-well microtiter plate and inoculated with a standardized suspension of M. tuberculosis. Following incubation, bacterial growth is assessed. The MIC is the lowest concentration of the agent that inhibits visible growth.[4][6] For a colorimetric endpoint, a growth indicator such as resazurin can be used, which changes color from blue to pink in the presence of viable, metabolically active bacteria.[7][8][9]

Materials and Reagents
  • Bacterial Strain: M. tuberculosis H37Rv (ATCC 27294) as the quality control reference strain.[10][11][12] Clinical isolates can also be tested.

  • Culture Media:

    • Middlebrook 7H9 Broth Base

    • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment (10%)

    • Glycerol

    • Sterile Saline with 0.05% Tween 80

  • This compound: Stock solution of known concentration (e.g., in DMSO).

  • Control Antibiotics: Isoniazid, Rifampicin.

  • Growth Indicator: Resazurin sodium salt solution (0.01% w/v in sterile distilled water).[9]

  • Equipment and Consumables:

    • Sterile, U-shaped 96-well polystyrene microtiter plates with lids.[4][6]

    • Biosafety Cabinet (BSC) Class II or III.

    • Incubator (37°C).

    • Vortex mixer.

    • Spectrophotometer or McFarland turbidity standards.

    • Multichannel pipette.

    • Sterile pipette tips, tubes, and reagent reservoirs.

Preparation of Media and Reagents
  • Complete 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Autoclave and allow it to cool to 45-50°C. Aseptically add 10% (v/v) OADC enrichment and 0.2% (v/v) glycerol.[13]

  • Agent-39 Stock and Working Solutions: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in complete 7H9 broth to achieve the desired starting concentration for the assay. Ensure the final solvent concentration in the assay is non-inhibitory to mycobacterial growth (typically ≤1%).

  • Resazurin Solution: Prepare a 0.01% (wt/vol) solution of resazurin sodium salt in distilled water and sterilize by filtration. Store protected from light at 4°C for up to one week.[9]

Inoculum Preparation

All manipulations involving live M. tuberculosis must be performed in a certified Biosafety Cabinet.

  • Culture Preparation: Grow M. tuberculosis H37Rv in complete 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.8).

  • Standardization: Transfer the culture to a sterile tube containing glass beads and vortex for 30-60 seconds to break up clumps.[14][15] Let the suspension stand for 15-20 minutes to allow large particles and aerosols to settle.[14][15]

  • Turbidity Adjustment: Carefully transfer the supernatant to a new sterile tube. Adjust the turbidity of the bacterial suspension with sterile saline-Tween 80 to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Final Inoculum: Prepare a 1:100 dilution of the 0.5 McFarland suspension in complete 7H9 broth. This yields the final inoculum of approximately 1.5 x 10⁶ CFU/mL, which will result in a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[4][6]

MIC Assay Procedure (96-Well Plate)
  • Plate Setup:

    • Add 100 µL of complete 7H9 broth to wells A1 through H11 of a 96-well plate.

    • Add 200 µL of the starting concentration of this compound (prepared in 7H9 broth) to well A1. For other agents, use different rows.

    • Well A12 will be the sterility control (broth only), and well B12 will be the growth control (inoculum, no drug).

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, down to well A10. Discard 100 µL from well A10.

    • This leaves well A11 as a drug-free growth control for that row.

    • Repeat this process for other test agents in subsequent rows.

  • Inoculation: Add 100 µL of the final standardized M. tuberculosis inoculum to all wells from column 1 to 11 (except the sterility control well A12). This brings the final volume in each test well to 200 µL.

  • Sealing and Incubation: To prevent evaporation, add sterile water to all perimeter wells if they are not in use.[7] Seal the plate with a lid and place it in a secondary sealed container (e.g., a plastic bag). Incubate at 37°C.[7][16]

  • Reading Results:

    • Visual Reading: After 7-10 days of incubation, or once growth is clearly visible in the growth control well (B12), read the results. The MIC is the lowest drug concentration in which no visible growth (no turbidity or pellet) is observed.[4][6]

    • Resazurin Indicator: After 7 days of incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.[7] A color change from blue (no growth) to pink (growth) indicates bacterial viability.[9] The MIC is the lowest drug concentration that prevents this color change.[7][9]

Data Presentation

Quantitative results from the MIC testing should be summarized in a clear, tabular format. This allows for easy comparison of the agent's activity against different strains.

Table 1: Hypothetical MIC Values for this compound

M. tuberculosis StrainAgent-39 MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Resistance Profile
H37Rv (ATCC 27294)0.250.060.125Pan-susceptible
Clinical Isolate 10.25> 1.00.125INH-Resistant
Clinical Isolate 20.50.06> 2.0RIF-Resistant
Clinical Isolate 30.25> 1.0> 2.0MDR

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the MIC determination protocol.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_readout Results Phase p1 Prepare 7H9 Broth + OADC p2 Prepare Agent-39 Stock & Dilutions p1->p2 a1 Add Broth & Agent-39 to Plate p2->a1 p3 Culture M. tb to Log Phase p4 Adjust Inoculum to 0.5 McFarland p3->p4 p5 Dilute Inoculum 1:100 for Assay p4->p5 a3 Inoculate Plate with M. tb p5->a3 a2 Perform Serial Dilutions a1->a2 a2->a3 a4 Seal Plate & Incubate at 37°C a3->a4 r1 Add Resazurin (Day 7) a4->r1 r2 Re-incubate 24-48h r1->r2 r3 Read Plate: Blue vs. Pink r2->r3 r4 Determine MIC (Lowest non-pink well) r3->r4

Caption: Workflow for M. tuberculosis MIC testing via broth microdilution.

Hypothetical Target Pathway Diagram

Many antitubercular agents target the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall. The following diagram illustrates a simplified mycolic acid biosynthesis pathway, a potential target for a novel agent like Agent-39.

Mycolic_Acid_Pathway cluster_fasI Fatty Acid Synthase I (FAS-I) cluster_fasII Fatty Acid Synthase II (FAS-II) acetyl_coa Acetyl-CoA fasI FAS-I System acetyl_coa->fasI c26_fa C24-C26 Fatty Acids fasI->c26_fa kasA KasA/KasB c26_fa->kasA pks13 Pks13 c26_fa->pks13 inhA InhA (Target of Isoniazid) kasA->inhA mero_chain Meromycolate Chain (~C56) inhA->mero_chain mero_chain->pks13 mycolic_acid Mycolic Acid pks13->mycolic_acid cell_wall Cell Wall Integration mycolic_acid->cell_wall agent39 Antitubercular Agent-39 agent39->pks13 Hypothesized Inhibition

Caption: Hypothetical inhibition of the mycolic acid pathway by Agent-39.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Antitubercular Agent-39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate cell lines and methodologies for evaluating the in vitro cytotoxicity of a novel investigational compound, "Antitubercular agent-39." The following protocols and recommendations are designed to ensure robust and reproducible data for preclinical safety assessment.

Introduction to Cytotoxicity Testing for Antitubercular Agents

The development of new antitubercular drugs requires a thorough evaluation of their safety profile. A critical initial step is to assess the cytotoxicity of the lead compounds against various mammalian cell lines. This helps to determine the therapeutic index of the drug candidate—a comparison of the concentration at which it is effective against Mycobacterium tuberculosis versus the concentration at which it becomes toxic to host cells. A favorable therapeutic index is crucial for a drug's progression in the development pipeline.

This document outlines the recommended cell lines and detailed protocols for a panel of cytotoxicity assays to characterize the potential toxicity of "this compound." It is recommended to test the agent on a variety of cell types to identify potential organ-specific toxicities.[1][2][3]

Recommended Cell Lines

The choice of cell lines is critical for obtaining relevant cytotoxicity data. It is advisable to use a panel of cell lines representing tissues that are common targets of drug-induced toxicity or are relevant to tuberculosis infection.

Cell LineTissue of OriginRationale for Selection
HepG2 Human Liver Hepatocellular CarcinomaThe liver is a primary site of drug metabolism and is often susceptible to drug-induced toxicity.[1][2]
THP-1 Human Monocytic LeukemiaCan be differentiated into macrophages, which are the primary host cells for M. tuberculosis.[1][2][4]
A549 Human Lung CarcinomaRepresents the primary site of tuberculosis infection, the lung epithelium.[5]
HEK293 Human Embryonic KidneyThe kidneys are involved in drug excretion, making them a potential site for toxicity.[6]
MRC-5 Human Lung FibroblastA normal (non-cancerous) cell line to compare against cancerous cell lines and assess general cytotoxicity.[7]
RAW 264.7 Murine MacrophageA commonly used macrophage model for intracellular infection and cytotoxicity studies.[4][8]
MonoMac-6 Human Monocytic LeukemiaAnother relevant human monocytic cell line for studying effects on host cells for M. tuberculosis.[8][9][10]

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is necessary to evaluate the cytotoxicity of "this compound." The following workflow diagram illustrates the key steps from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (96-well plates) incubation Treat Cells and Incubate (24, 48, 72 hours) cell_culture->incubation compound_prep Prepare Serial Dilutions of this compound compound_prep->incubation assay_selection Perform Selected Assays (e.g., MTT, LDH, Neutral Red) incubation->assay_selection data_acquisition Measure Absorbance/ Fluorescence assay_selection->data_acquisition data_analysis Calculate % Viability and IC50 Values data_acquisition->data_analysis

Caption: Experimental workflow for cytotoxicity testing.

Detailed Experimental Protocols

Here are detailed protocols for commonly used cytotoxicity assays. It is recommended to perform at least two different types of assays to confirm the results, as each assay measures a different aspect of cell health.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • 96-well tissue culture plates

  • Selected mammalian cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Prepare serial dilutions of "this compound" in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various concentrations of the test agent. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent, e.g., DMSO) and a negative control (untreated cells).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[5]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates with cultured and treated cells (from step 4 of the MTT protocol)

Protocol:

  • After the desired incubation period with "this compound," centrifuge the 96-well plates at 250 x g for 4 minutes.[5]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity based on positive and negative controls.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[5]

Materials:

  • Neutral red solution (50 µg/mL in culture medium)

  • Destain solution (1% acetic acid, 50% ethanol)

  • 96-well plates with cultured and treated cells

Protocol:

  • Following treatment with "this compound," remove the culture medium.

  • Add 100 µL of pre-warmed neutral red solution to each well and incubate for 3 hours.

  • Remove the neutral red solution and wash the cells with PBS.

  • Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability relative to untreated controls.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on HepG2 cells after 48 hours of exposure.

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)100 ± 4.50 ± 2.1
198 ± 5.12 ± 1.8
1085 ± 6.215 ± 3.5
5052 ± 7.848 ± 5.6
10021 ± 4.379 ± 6.9
2005 ± 2.195 ± 4.2

Table 2: IC50 values (µM) of this compound across different cell lines after 48 hours.

Cell LineIC50 (µM)
HepG255.4
THP-178.2
A54995.1
HEK293110.8
MRC-5>200

Potential Mechanisms of Cytotoxicity

While the exact mechanism of "this compound" is under investigation, many cytotoxic compounds induce cell death through common signaling pathways such as apoptosis. The following diagram illustrates a generalized pathway of drug-induced apoptosis.

apoptosis_pathway cluster_trigger Induction cluster_pathways Signaling Pathways cluster_execution Execution drug This compound extrinsic Extrinsic Pathway (Death Receptors) drug->extrinsic binds to intrinsic Intrinsic Pathway (Mitochondrial Stress) drug->intrinsic induces caspases Caspase Activation (Caspase-3, -8, -9) extrinsic->caspases intrinsic->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Generalized drug-induced apoptosis pathway.

Further investigations, such as caspase activity assays or TUNEL staining, would be required to elucidate the specific mechanism of cell death induced by "this compound." The mechanisms of action for established antitubercular drugs vary, including inhibition of mycolic acid synthesis, RNA polymerase, and trans-translation.[13][14][15][16]

Conclusion

This document provides a framework for the systematic evaluation of the cytotoxicity of "this compound." By employing a panel of relevant cell lines and a multi-assay approach, researchers can obtain a comprehensive understanding of the compound's in vitro safety profile. This data is essential for making informed decisions in the drug development process.

References

Application Notes and Protocols for Antitubercular Agent-39 (Triazoflam)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Antitubercular agent-39, designated as Triazoflam, is a novel synthetic molecule belonging to the 1,2,4-triazole class of compounds. It has demonstrated potent in vitro activity against Mycobacterium tuberculosis. These application notes provide detailed protocols for the preparation of Triazoflam solutions and for conducting fundamental experiments to assess its antimycobacterial activity and cytotoxicity.

Chemical Profile of Triazoflam
PropertyValue
IUPAC Name 5-((4-chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-amine
Molecular Formula C₁₁H₁₃ClN₄S
Molecular Weight 272.77 g/mol
Appearance White to off-white crystalline powder
Purity (by HPLC) ≥98%
Storage Conditions Store at -20°C, protected from light and moisture
Solubility Data

The solubility of Triazoflam was determined in various solvents to facilitate the preparation of stock solutions for in vitro assays.

SolventSolubility at 25°C (mg/mL)Molarity (mM)
Dimethyl Sulfoxide (DMSO)> 50> 183
Ethanol1555
Methanol1037
Water< 0.1Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Insoluble

Note: For biological assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it with the appropriate aqueous medium. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

Experimental Protocols

Preparation of Triazoflam Stock Solution

This protocol describes the preparation of a 10 mM Triazoflam stock solution in DMSO.

Materials:

  • Triazoflam powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh 2.73 mg of Triazoflam powder into the microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of Triazoflam against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Triazoflam stock solution (10 mM in DMSO)

  • Sterile 96-well microplates (clear, flat-bottom)

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid)

  • Sterile DMSO (for vehicle control)

  • Incubator (37°C)

  • Microplate reader (absorbance at 570 nm and 600 nm)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in fresh Middlebrook 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the 10 mM Triazoflam stock solution to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent wells across the row. Discard 100 µL from the last well. This will create a range of concentrations.

    • Prepare wells for a positive control (Isoniazid) and a vehicle control (DMSO) in a similar manner.

    • Include a "no drug" control well containing only the bacterial inoculum and broth.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Incubate for another 24 hours at 37°C.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • Measure the absorbance at 570 nm and 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of Triazoflam that prevents the color change from blue to pink.

Fictional MIC Data for Triazoflam:

Mycobacterium tuberculosis StrainMIC (µg/mL)MIC (µM)
H37Rv (ATCC 27294)0.51.83
Clinical Isolate 1 (MDR)1.03.66
Clinical Isolate 2 (XDR)2.07.33
Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of Triazoflam's cytotoxicity against a mammalian cell line (e.g., Vero cells) using the MTT assay.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Triazoflam stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture Vero cells in DMEM.

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Triazoflam in DMEM from the 10 mM stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a "no treatment" control.

    • Incubate for 48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the "no treatment" control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Fictional Cytotoxicity Data for Triazoflam:

Cell LineIC₅₀ (µM)Selectivity Index (SI = IC₅₀ / MIC for H37Rv)
Vero (Monkey Kidney Epithelial)> 100> 54.6
A549 (Human Lung Carcinoma)8546.4

Visualizations

Hypothetical Signaling Pathway

G cluster_cell_wall Mycobacterial Cell Wall Synthesis FAS_I Fatty Acid Synthase I Mycolic_Acid_Precursors Mycolic Acid Precursors FAS_I->Mycolic_Acid_Precursors Synthesis MmpL3 MmpL3 Transporter Mycolic_Acid_Precursors->MmpL3 Transport Cell_Wall_Assembly Cell Wall Assembly MmpL3->Cell_Wall_Assembly Integration Triazoflam Triazoflam (this compound) Triazoflam->MmpL3 Inhibition

Caption: Hypothetical mechanism of action of Triazoflam, inhibiting the MmpL3 transporter.

Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Triazoflam Serial Dilutions C Inoculate 96-well Plate A->C B Prepare M. tuberculosis Inoculum B->C D Incubate for 7 Days at 37°C C->D E Add Alamar Blue D->E F Incubate for 24h E->F G Read Absorbance (570nm & 600nm) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Triazoflam.

Logical Relationship: Solubility and Experiment Design

G A Triazoflam Powder B High Solubility in DMSO A->B C Low Solubility in Aqueous Media A->C D Prepare High-Concentration Stock in DMSO B->D C->D E Dilute Stock in Aqueous Assay Medium D->E F Final DMSO Concentration ≤0.5% E->F G Avoid Compound Precipitation E->G H Valid In Vitro Experiment F->H G->H

Caption: Logical considerations for preparing Triazoflam solutions for biological assays.

Application Notes and Protocols for High-Throughput Screening of Antitubercular agent-39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery of novel therapeutics.[1] High-throughput screening (HTS) is a critical methodology in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential new antitubercular agents.[2][3] This document provides detailed application notes and protocols for the utilization of a novel investigational compound, "Antitubercular agent-39," in HTS assays designed to identify inhibitors of M. tb growth.

The following protocols describe a primary whole-cell phenotypic screen to identify compounds with growth inhibitory activity against M. tb, followed by secondary assays to determine the potency and selectivity of lead compounds. These methods are adaptable for various laboratory automation platforms.

Data Presentation: Efficacy of this compound and Control Compounds

The following table summarizes the quantitative data obtained from primary and secondary screening assays, comparing the efficacy of this compound with standard anti-TB drugs.

CompoundPrimary Screen (% Inhibition at 10 µM)IC50 (µM)MIC (µg/mL)
This compound 98.2 ± 1.51.252.5
Isoniazid99.5 ± 0.80.050.1
Rifampicin99.8 ± 0.50.020.05
Ethambutol85.3 ± 4.25.810.0
DMSO (Vehicle Control)0.5 ± 2.1> 50> 100

Experimental Protocols

Primary High-Throughput Screening: Whole-Cell Phenotypic Assay

This protocol outlines a method for screening large compound libraries against virulent M. tuberculosis expressing a fluorescent reporter.[4][5]

Materials:

  • M. tuberculosis H37Rv strain expressing mCherry or a similar fluorescent protein.

  • 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Compound library plates (384-well format) with compounds dissolved in DMSO.

  • Control drugs (e.g., Isoniazid, Rifampicin) and DMSO for controls.

  • Black, clear-bottom 384-well microtiter plates.

  • Automated liquid handling system.

  • Plate reader capable of measuring fluorescence.

  • Humidified incubator at 37°C.

Procedure:

  • Preparation of M. tuberculosis Culture:

    • Inoculate a starter culture of M. tuberculosis H37Rv-mCherry in 7H9 broth.

    • Grow the culture to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a final OD600 of 0.02 in fresh 7H9 broth.

  • Compound Plating:

    • Using an automated liquid handler, transfer 100 nL of each compound from the library plates to the corresponding wells of the 384-well assay plates.

    • For control wells, add 100 nL of DMSO (negative control) or a control drug (positive control).

  • Bacterial Inoculation:

    • Dispense 50 µL of the prepared M. tuberculosis suspension into each well of the assay plates. The final concentration of the compounds will depend on the stock concentration in the library plates.

  • Incubation:

    • Seal the plates and incubate at 37°C in a humidified incubator for 5-7 days.

  • Data Acquisition:

    • After incubation, measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 587 nm and emission at 610 nm for mCherry).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_media) / (Fluorescence_DMSO - Fluorescence_media))

    • Compounds showing inhibition ≥90% are considered primary hits.[2]

Secondary Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the potency of the primary hits identified in the HTS.

Materials:

  • Primary hit compounds.

  • M. tuberculosis H37Rv.

  • 7H12 broth.

  • 96-well microtiter plates.

  • Resazurin dye.

Procedure:

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of each hit compound in 7H12 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Bacterial Inoculation:

    • Prepare an inoculum of M. tuberculosis H37Rv as described in the primary screen protocol.

    • Add 100 µL of the bacterial suspension to each well.

  • Incubation:

    • Incubate the plates at 37°C for 7 days.

  • Viability Assessment:

    • Add 20 µL of Resazurin solution to each well and incubate for an additional 24 hours.

    • A color change from blue to pink indicates bacterial growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that prevents the color change of the Resazurin dye.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (384-well plates) Dispensing Dispense Compounds & M. tb into Assay Plates Compound_Library->Dispensing Mtb_Culture M. tb Culture (Fluorescent Strain) Mtb_Culture->Dispensing Incubation Incubate Plates (5-7 days at 37°C) Dispensing->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading Data_Analysis Calculate % Inhibition Fluorescence_Reading->Data_Analysis Hit_Identification Identify Primary Hits (≥90% Inhibition) Data_Analysis->Hit_Identification MIC_Determination Determine MIC (Secondary Assay) Hit_Identification->MIC_Determination Lead_Optimization Lead Optimization MIC_Determination->Lead_Optimization

Caption: High-throughput screening workflow for antitubercular agents.

Mycolic_Acid_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_inhibition Drug Action FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II ACC Acetyl-CoA Carboxylase ACC->FAS_I Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Agent39 Antitubercular agent-39 Agent39->FAS_II Inhibition Isoniazid Isoniazid (activated) Isoniazid->FAS_II Inhibition

Caption: Proposed mechanism of action: Inhibition of mycolic acid synthesis.

References

Troubleshooting & Optimization

"Antitubercular agent-39" solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-39

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in 100% DMSO. What are the initial troubleshooting steps?

A1: Difficulty in dissolving this compound can be due to several factors. Here are some initial steps to address this issue:

  • Purity of DMSO: Ensure you are using a fresh, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can significantly reduce its solvating power.[1]

  • Gentle Heating: You can try gently warming the solution at 37°C for 10-15 minutes.[2] Many compounds exhibit increased solubility at slightly elevated temperatures.

  • Sonication: Using an ultrasound bath for a few minutes can help break down compound aggregates and enhance dissolution.[1][3]

  • Vortexing: Vigorous vortexing can also aid in the dissolution process.

Q2: My this compound dissolves in DMSO initially, but then precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue for compounds with low aqueous solubility.[3] Here are some strategies to mitigate precipitation upon dilution:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your culture medium.[4]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as high as is tolerable for your cells, typically between 0.1% and 0.5%, to help maintain solubility.[4][5]

  • Pre-warming the Medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes help keep the compound in solution.[5]

  • Use of Co-solvents: For in vivo studies or challenging in vitro assays, consider the use of co-solvents like PEG400, Tween 80, or cyclodextrins in your final formulation, though their compatibility with your specific assay must be validated.[4]

Q3: What is the maximum recommended stock concentration for this compound in DMSO?

A3: While the absolute maximum solubility needs to be experimentally determined (see Experimental Protocols section), a common practice is to prepare a stock solution at a concentration that allows for easy dilution to the final working concentrations without introducing a high percentage of DMSO into the assay. A stock concentration of 10 mM in DMSO is a typical starting point for many compounds.[6]

Q4: How should I store my stock solution of this compound in DMSO?

A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[4] This prevents repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution over time.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Problem 1: Undissolved particles observed in the 10 mM stock solution in 100% DMSO.

  • Workflow for Troubleshooting:

    start Start: Undissolved Particles in DMSO Stock step1 Verify DMSO Quality (Anhydrous, fresh bottle) start->step1 step2 Apply Gentle Heat (37°C for 10-15 min) step1->step2 step3 Sonicate (5-10 minutes) step2->step3 step4 Still Undissolved? step3->step4 step5 Lower Stock Concentration (e.g., to 5 mM or 1 mM) step4->step5 Yes end_success End: Compound Dissolved step4->end_success No step5->end_success end_fail End: Consult Further (Consider co-solvents or alternative solvents) step5->end_fail

    Figure 1. Troubleshooting workflow for dissolving this compound in DMSO.

Problem 2: Precipitate forms upon dilution of DMSO stock into aqueous buffer/media.

  • Decision Tree for Mitigation:

    start Precipitation in Aqueous Media q1 Final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO Stock Concentration and repeat dilution q1->a1_yes Yes q2 Dilution performed in one step? q1->q2 No a1_yes->q2 a2_yes Use Stepwise/Serial Dilution q2->a2_yes Yes q3 Is the aqueous buffer at room temp? q2->q3 No a2_yes->q3 a3_yes Warm buffer to 37°C before adding stock q3->a3_yes Yes end Precipitation Minimized q3->end No a3_yes->end

    Figure 2. Decision tree for preventing precipitation in aqueous solutions.

Quantitative Data Summary

The following tables summarize hypothetical, yet typical, solubility data for a novel antitubercular agent like this compound.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Solubility (mM)
DMSO25~12.5
DMSO37~18.0
Ethanol25~2.1
PBS (pH 7.4)25<0.01

Table 2: Effect of DMSO Concentration on Apparent Solubility in PBS (pH 7.4)

% DMSO in PBS (v/v)Apparent Solubility (µM)Observation
0.1%1.5Clear Solution
0.5%8.2Clear Solution
1.0%15.7Fine Precipitate after 1 hr
2.0%35.1Fine Precipitate after 1 hr

Experimental Protocols

Protocol 1: Determination of Maximum Solubility in DMSO using the Shake-Flask Method

This protocol is adapted from standard methods for solubility determination.[7][8]

  • Preparation: Add an excess amount of solid this compound (e.g., 5 mg) to a glass vial containing a known volume of anhydrous DMSO (e.g., 1 mL).

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.[7]

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Dilution & Analysis: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the maximum solubility of the compound under the tested conditions.

Signaling Pathway Context

Antitubercular agents often target unique pathways within Mycobacterium tuberculosis (Mtb). A hypothetical target for this compound could be a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the Mtb cell wall integrity.

cluster_Mtb Mycobacterium tuberculosis Cell FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II ACC Acetyl-CoA Carboxylase (Acc) ACC->FAS_I PKS13 Polyketide Synthase 13 (Pks13) FAS_II->PKS13 Mycolic_Acids Mycolic Acids PKS13->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Agent39 Antitubercular agent-39 Agent39->PKS13 Inhibition

Figure 3. Hypothetical mechanism of action for this compound.

References

Technical Support Center: Improving the Stability of Antitubercular Agents in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Antitubercular agent-39" is not identifiable in publicly available scientific literature. Therefore, this guide provides general principles and strategies for improving the stability of novel and existing antitubercular agents in solution, using well-studied drugs like isoniazid and rifampicin as examples. These guidelines are intended to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the handling and experimentation of antitubercular agents in solution.

Question Possible Causes Troubleshooting Steps
Why is my antitubercular agent precipitating out of solution? - Poor solubility of the agent in the chosen solvent.- The concentration of the agent exceeds its solubility limit.- Changes in pH or temperature affecting solubility.1. Verify Solubility: Check the solubility profile of your compound or similar compounds. Consider using co-solvents or alternative solvent systems. For instance, methanol has been used to effectively dissolve and stabilize some anti-TB drugs for testing purposes[1].2. Adjust Concentration: Prepare a less concentrated stock solution.3. Control pH: Ensure the pH of your solution is one at which the compound is most soluble. For example, the complexation efficiency of rifampicin with hydroxypropyl-β-cyclodextrin to improve solubility is best at pH 9[2].4. Use Solubilizing Excipients: Consider the use of cyclodextrins to enhance the solubility of poorly soluble drugs like rifampicin[2][3][4].
My compound is showing reduced activity over a short period. What could be the cause? - Chemical degradation of the agent.- Adsorption to container surfaces.- Inactivation by components in the experimental medium.1. Investigate Degradation: Perform a stability-indicating assay (e.g., HPLC) to check for degradation products. Key factors to investigate are exposure to light, elevated temperature, and non-optimal pH[5][6].2. Minimize Adsorption: Use low-adsorption labware (e.g., polypropylene or silanized glass).3. Assess Matrix Effects: Biological samples can contain enzymes that degrade drugs[1]. Consider sample preparation techniques like protein precipitation or solid-phase extraction.
I am observing inconsistent results in my bioassays. Could this be a stability issue? - Degradation of the compound during incubation.- Freeze-thaw instability of stock solutions.- Interaction with other components in the assay medium.1. Confirm Stability Under Assay Conditions: Test the stability of your compound in the assay medium over the time course of the experiment.2. Optimize Storage: Aliquot stock solutions to avoid multiple freeze-thaw cycles[7]. Store at an appropriate temperature, often -80°C for long-term storage[8].3. Evaluate Interactions: Some antitubercular drugs, like rifampicin and isoniazid, can interact and cause degradation, especially at acidic pH[8].

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of antitubercular agents in solution?

A1: The stability of antitubercular agents in solution is primarily influenced by:

  • pH: Many antitubercular drugs are susceptible to hydrolysis and degradation at non-optimal pH. For example, rifampicin is more susceptible to degradation at lower pH conditions[9]. The maximum stability for a combination of isoniazid and rifampicin was found to be at pH 7.4[2][3].

  • Temperature: Elevated temperatures can accelerate degradation. It is a common strategy to lower the temperature to slow down both enzymatic and chemical degradation processes[5].

  • Light: Photodegradation can occur in light-sensitive compounds. It is crucial to handle such compounds in light-protected conditions (e.g., using amber vials)[5][6].

  • Oxidation: Some compounds are prone to oxidation. The addition of antioxidants can mitigate this. For instance, ascorbic acid has been shown to improve the stability of rifampicin and isoniazid solutions[2][3].

  • Enzymatic Degradation: In biological matrices, enzymes such as esterases can lead to the hydrolysis of susceptible compounds[5].

Q2: How can I improve the stability of my antitubercular agent in solution?

A2: Several strategies can be employed to enhance stability:

  • pH Adjustment: Maintain the pH of the solution at a level where the drug exhibits maximum stability, which for many antitubercular agents is around neutral pH[2][3][5].

  • Use of Stabilizers/Excipients:

    • Antioxidants: Adding antioxidants like ascorbic acid can protect against oxidative degradation[2][3].

    • Cyclodextrins: These can form inclusion complexes with drug molecules, which can enhance both solubility and stability[2][3][4].

  • Solvent Selection: Using organic solvents like methanol can provide a stable environment and minimize degradation from oxidative or enzymatic processes in biological samples[1].

  • Temperature Control: Store solutions at low temperatures (e.g., 5°C or frozen at -20°C to -80°C) to slow degradation rates[2][5][8].

  • Protection from Light: Use amber vials or cover containers with aluminum foil to protect light-sensitive compounds[5].

  • Co-crystal Formation: Developing co-crystals of the active pharmaceutical ingredient can improve stability. For example, co-crystals of isoniazid have been shown to have enhanced stability compared to isoniazid in fixed-dose combinations[10].

Q3: What are the common degradation pathways for antitubercular drugs?

A3: Degradation pathways are specific to the chemical structure of the drug. For isoniazid, a first-line antitubercular drug, known degradation pathways include acetylation, hydrolysis, and deamination[11]. Rifampicin is known to degrade into products like rifampicin-quinone[8]. Understanding the degradation pathway of your compound is crucial for developing effective stabilization strategies.

Quantitative Data on Drug Stability

Table 1: Stability of Isoniazid (INH) and Rifampicin (RFP) under Different pH Conditions at 37°C

pHDrugRemaining Percentage after 0.75 hours (%)
1.25INH> 95%
1.25RFP< 95%
3.0INH> 95%
3.0RFP< 95%
6.3INH> 95%
6.3RFP> 95%
7.4INH> 95%
7.4RFP> 95%
Data adapted from a study on the stability of antitubercular drugs in vitro[2].

Table 2: Effect of Ascorbic Acid on the Stability of Isoniazid and Rifampicin Combination at 5°C

FormulationDrugRemaining Quantity after 3 days (%)
Without Ascorbic AcidINH & RFPLower
With 0.1% w/v Ascorbic AcidINH & RFPHigher
Qualitative summary based on findings that ascorbic acid enables detection of higher remaining quantities of both drugs[2][3].

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of an Antitubercular Agent

This protocol outlines a general method for assessing the chemical stability of an antitubercular agent in solution over time.

1. Objective: To quantify the concentration of the parent drug and monitor the formation of degradation products under specific storage conditions (e.g., temperature, pH, light exposure).

2. Materials:

  • Antitubercular agent of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., phosphate buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • A suitable HPLC column (e.g., C18 column)[2]

  • Volumetric flasks, pipettes, and autosampler vials (amber, if necessary)

  • Temperature-controlled chambers/incubators

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the antitubercular agent in a suitable solvent to prepare a stock solution of known concentration.

    • Filter the stock solution through a 0.2 µm filter[2].

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired buffer or medium to the final test concentration.

    • Dispense aliquots of the solution into multiple vials for each storage condition to be tested (e.g., 5°C, 25°C, 40°C).

    • For photostability testing, expose one set of samples to a controlled light source while keeping a control set in the dark.

  • Time Points:

    • Analyze a sample immediately after preparation (T=0).

    • Store the remaining samples under the defined conditions and pull samples for analysis at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).

  • HPLC Analysis:

    • Set up the HPLC method. An example method for isoniazid and rifampicin uses a C18 column with a mobile phase of acetonitrile and phosphate buffer[2]. The flow rate is typically around 0.5-1.0 mL/min, with UV detection at a wavelength appropriate for the compound[2].

    • Inject the T=0 sample to establish the initial peak area and retention time of the parent compound.

    • At each subsequent time point, inject the stored samples.

    • Record the peak area of the parent compound and any new peaks that appear (degradation products).

4. Data Analysis:

  • Calculate the percentage of the drug remaining at each time point relative to the T=0 sample.

  • Plot the percentage of the remaining drug versus time for each condition.

  • Observe the formation and increase of any degradation product peaks in the chromatograms.

Visualizations

Stability_Workflow start Start: Stability Issue with This compound char Characterize Physicochemical Properties (Solubility, pKa) start->char lit Literature Review on Similar Compounds start->lit hplc Develop Stability-Indicating Assay (e.g., HPLC) char->hplc lit->hplc forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) identify Identify Degradation Pathways & Products forced_deg->identify hplc->forced_deg formulate Develop Stabilized Formulation (pH, Excipients, Solvent) identify->formulate real_time Real-Time & Accelerated Stability Testing formulate->real_time real_time->formulate Re-formulate if needed end End: Optimized Stable Solution real_time->end Isoniazid_Degradation inh Isoniazid (INH) acetyl Acetylation inh->acetyl hydrolysis Hydrolysis inh->hydrolysis deamination Deamination inh->deamination acetyl_inh Acetylisoniazid acetyl->acetyl_inh isonicotinic Isonicotinic Acid hydrolysis->isonicotinic hydrazine Hydrazine hydrolysis->hydrazine deamination->isonicotinic ammonia Ammonia deamination->ammonia Stabilization_Strategy start Degradation Observed? cause Identify Cause start->cause is_hydrolysis Hydrolysis (pH dependent)? cause->is_hydrolysis is_oxidation Oxidation? cause->is_oxidation is_photo Photodegradation? cause->is_photo action_ph Optimize pH Use Buffers is_hydrolysis->action_ph Yes action_antioxidant Add Antioxidant (e.g., Ascorbic Acid) is_oxidation->action_antioxidant Yes action_light Protect from Light (Amber Vials) is_photo->action_light Yes action_temp Store at Low Temp action_ph->action_temp action_antioxidant->action_temp action_light->action_temp

References

"Antitubercular agent-39" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding assay interference and artifacts encountered when working with the novel antitubercular candidate, Agent-39.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Antitubercular Agent-39?

This compound is an investigational compound that is believed to disrupt the cell wall synthesis in Mycobacterium tuberculosis. Its precise molecular target is still under investigation, but preliminary data suggests it may interfere with the arabinogalactan biosynthesis pathway.

Q2: What are the known sources of interference associated with Agent-39 in common screening assays?

Agent-39 is a hydrophobic molecule with intrinsic fluorescent properties, which can lead to several types of assay artifacts. Known issues include:

  • Compound precipitation at high concentrations, leading to false-negative results in optical density-based assays.

  • Fluorescence quenching or interference in assays that use fluorescent reporters (e.g., GFP, resazurin).

  • Non-specific binding to assay components, such as microplate plastic or proteins in the culture medium.

Q3: How can I differentiate between true antitubercular activity and assay artifacts when testing Agent-39?

Employing orthogonal assays is crucial. This involves using a secondary assay that relies on a different detection method to confirm the initial findings. For example, if you observe activity in a fluorescence-based assay, a follow-up confirmation with a method that measures bacterial growth by optical density or ATP content is recommended.[1] A dual read-out assay can also serve as an internal control to eliminate false positives or negatives.[1]

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in MIC50 values for Agent-39.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Compound Precipitation 1. Visually inspect the assay plate for any precipitate using a microscope. 2. Test a range of concentrations in a solubility buffer before adding to the assay. 3. Incorporate a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-80) in the assay medium.Reduced variability in readings and a more consistent dose-response curve.
Inconsistent Inoculum Density 1. Ensure the M. tuberculosis culture is in the mid-logarithmic growth phase before inoculation. 2. Verify the inoculum density (CFU/mL) by plating a serial dilution on agar plates.A more uniform growth rate across all wells, leading to more reliable MIC50 determination.
Assay Edge Effects 1. Do not use the outer wells of the microplate for experimental samples. 2. Fill the peripheral wells with sterile medium to maintain humidity.Minimized evaporation and temperature gradients, resulting in more consistent data across the plate.
Issue 2: Discrepancy between results from fluorescence-based and optical density-based assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Fluorescence Interference 1. Run a control plate with Agent-39 in cell-free medium to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths. 2. If Agent-39 is fluorescent, subtract the background fluorescence from the experimental wells.A corrected dose-response curve that reflects true biological activity rather than compound fluorescence.
Fluorescence Quenching 1. Test Agent-39's effect on a known fluorescent standard (e.g., fluorescein) under assay conditions. 2. If quenching is observed, consider using an alternative, non-fluorescent reporter system.Identification of quenching as an artifact, leading to the selection of a more appropriate assay.
Compound Color Interference 1. If Agent-39 has a distinct color, it may interfere with optical density readings. 2. Run a control plate with Agent-39 in cell-free medium and subtract the background absorbance.Accurate measurement of bacterial growth without interference from the compound's color.

Experimental Protocols

Protocol 1: Dual Read-Out Assay for Growth Inhibition

This protocol combines a fluorescent readout with optical density to provide a more robust assessment of compound activity.[1]

  • Prepare Compound Plate: Serially dilute this compound in 7H9 medium in a 96-well plate.

  • Inoculum Preparation: Grow M. tuberculosis expressing a far-red fluorescent reporter to mid-log phase. Dilute the culture to the desired inoculum density.

  • Inoculation: Add the bacterial suspension to the compound plate.

  • Incubation: Incubate the plate at 37°C for 7 days.

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation/emission wavelengths.

  • Optical Density Reading: Measure the optical density at 590 nm.

  • Data Analysis: Compare the results from both readouts to identify any discrepancies that may indicate interference.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis start Start compound_prep Prepare Agent-39 Serial Dilution start->compound_prep culture_prep Prepare M. tuberculosis Inoculum start->culture_prep inoculate Inoculate Plate compound_prep->inoculate culture_prep->inoculate incubate Incubate at 37°C inoculate->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence read_od Read Optical Density incubate->read_od compare Compare Readouts read_fluorescence->compare read_od->compare end End compare->end

Caption: Dual read-out experimental workflow.

troubleshooting_logic start Discrepant Results Observed (Fluorescence vs. OD) check_compound_fluorescence Is Agent-39 intrinsically fluorescent at assay wavelengths? start->check_compound_fluorescence subtract_background Yes: Subtract background fluorescence from cell-free control. check_compound_fluorescence->subtract_background Yes check_quenching No: Does Agent-39 quench a fluorescent standard? check_compound_fluorescence->check_quenching No use_alt_assay Yes: Use an alternative assay (e.g., ATP-based). check_quenching->use_alt_assay Yes check_precipitation No: Is there visible precipitation at high concentrations? check_quenching->check_precipitation No modify_solubility Yes: Modify assay medium (e.g., add surfactant). check_precipitation->modify_solubility Yes investigate_other No: Investigate other causes (e.g., biological mechanism). check_precipitation->investigate_other No

Caption: Troubleshooting decision tree for assay discrepancies.

References

Optimizing "Antitubercular agent-39" concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This resource provides researchers, scientists, and drug development professionals with essential guidance for optimizing the experimental concentration of Antitubercular agent-39. It includes frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). For most in vitro assays, prepare a stock solution of 10 mg/mL in 100% DMSO. Ensure the final DMSO concentration in your experimental media does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound?

A2: Store the lyophilized powder at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Under these conditions, the stock solution is stable for up to 6 months.

Q3: What is a typical starting concentration range for a Minimum Inhibitory Concentration (MIC) assay?

A3: For initial screening against Mycobacterium tuberculosis (H37Rv strain), a broad concentration range is recommended. A common starting point is a 2-fold serial dilution from 64 µg/mL down to 0.06 µg/mL.[1]

Q4: Is this compound known to be cytotoxic to mammalian cells?

A4: Yes, like many antimicrobial compounds, Agent-39 can exhibit cytotoxicity at higher concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in your chosen mammalian cell line in parallel with MIC studies to calculate the Selectivity Index (SI). An SI value greater than 10 is generally considered promising.[2][3]

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

High variability in MIC assays is a common issue that can obscure the true activity of a compound.[4][5] This guide provides a standardized protocol and troubleshooting steps to ensure reproducibility.

cluster_start cluster_check Initial Checks cluster_action Corrective Actions cluster_analysis Analysis cluster_end start High MIC Variability Observed check_protocol Verify Protocol Adherence: - Inoculum density? - Media components? - Incubation time? start->check_protocol check_reagents Check Reagent Quality: - Agent-39 stock fresh? - Media pH correct? - DMSO lot consistent? start->check_reagents standardize_inoculum Standardize Inoculum (McFarland Standard) check_protocol->standardize_inoculum check_reagents->standardize_inoculum rerun_assay Rerun Assay with Controls (e.g., Rifampicin) standardize_inoculum->rerun_assay analyze_results Analyze New Results rerun_assay->analyze_results consistent Results Consistent? analyze_results->consistent end_success MIC Established consistent->end_success Yes end_fail Consult Senior Staff/ Re-evaluate Compound Stability consistent->end_fail No

Caption: Workflow for troubleshooting inconsistent MIC results.

M. tuberculosis StrainSuggested Concentration Range (µg/mL)Growth Medium
H37Rv (ATCC 27294)0.06 - 64Middlebrook 7H9 + 10% OADC + 0.2% Glycerol[6]
CDC15510.06 - 64Middlebrook 7H9 + 10% OADC + 0.2% Glycerol
Erdman0.06 - 64Middlebrook 7H9 + 10% OADC + 0.2% Glycerol
Clinically Isolated MDR Strain0.25 - 256Middlebrook 7H9 + 10% OADC + 0.2% Glycerol
  • Preparation of Agent-39 Dilutions:

    • Prepare a 2 mg/mL intermediate stock of Agent-39 in 7H9 broth from your 10 mg/mL DMSO stock.

    • In a 96-well plate, add 100 µL of 7H9 broth to wells 2 through 11 in a given row.

    • Add 200 µL of the 2 mg/mL intermediate stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug). Well 12 serves as a sterility control (broth only).

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in 7H9 broth to achieve a final desired inoculum of approximately 1-5 x 10^5 CFU/mL.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate with a breathable seal and incubate at 37°C for 7-14 days.[6]

  • Reading Results:

    • The MIC is the lowest concentration of Agent-39 that shows no visible bacterial growth.[1] This can be assessed visually or by using a resazurin-based indicator.

Issue 2: High Host Cell Cytotoxicity Observed

Observing significant toxicity to mammalian cells is a critical hurdle in drug development.[7][8] It is essential to quantify this toxicity and determine the compound's selectivity.

cluster_start cluster_calc Calculation cluster_decision Decision cluster_outcomes start Determine MIC and CC50 calculate_si Calculate Selectivity Index (SI) SI = CC50 / MIC start->calculate_si si_check Is SI > 10? calculate_si->si_check proceed Proceed with Further In-Vivo Testing si_check->proceed Yes optimize Consider Lead Optimization to Reduce Toxicity si_check->optimize No

Caption: Decision pathway based on the Selectivity Index (SI).

The Selectivity Index (SI) is a crucial ratio used to evaluate the therapeutic window of a compound. It is calculated as SI = CC50 / MIC.[2][9]

CompoundMIC vs H37Rv (µg/mL)CC50 vs A549 Cells (µg/mL)Selectivity Index (SI)Recommendation
This compound 1.54530 Proceed
Isoniazid (Control)0.05>1000>20,000 Proceed
Compound X (Poor Candidate)2.084 Re-evaluate/Optimize

This assay measures cell viability by assessing the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11]

  • Cell Seeding:

    • Seed a human lung adenocarcinoma cell line (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC50 value (the concentration that reduces cell viability by 50%).

References

Troubleshooting "Antitubercular agent-39" inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antitubercular Agent-39. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the consistency and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the Minimum Inhibitory Concentration (MIC) of Agent-39 against M. tuberculosis. What are the potential causes?

A1: Inconsistent MIC values for this compound can stem from several experimental variables. It is crucial to meticulously control each aspect of the assay. Common contributing factors include:

  • Inoculum Preparation: The density of the starting bacterial culture is critical. A higher bacterial load can lead to an artificially elevated MIC. Ensure you are using a standardized and validated method for preparing your inoculum to the correct McFarland standard.

  • Media Composition: The pH and composition of the growth medium (e.g., Middlebrook 7H9) can affect the activity and stability of Agent-39. Some compounds are pH-sensitive.[1] Prepare media consistently and verify the final pH of each batch.

  • Compound Stability and Storage: Agent-39 may be sensitive to light, temperature fluctuations, or freeze-thaw cycles. Ensure the compound is stored under the recommended conditions and that stock solutions are prepared fresh or their stability under storage conditions has been verified.

  • Incubation Conditions: Variations in incubation time, temperature, and CO2 levels can alter the growth rate of M. tuberculosis, thereby affecting the MIC endpoint.

A troubleshooting workflow can help systematically identify the source of variation.

G A Inconsistent MIC Results B Verify Inoculum Density (McFarland/OD600) A->B C Check Media Preparation (pH, supplements) A->C D Assess Agent-39 Stock (Fresh prep, storage) A->D E Standardize Incubation (Time, Temp, CO2) B->E C->E D->E F Review Assay Plates (Edge effects, evaporation) E->F G Problem Resolved F->G

Caption: Troubleshooting workflow for inconsistent MIC results.

Q2: The potency of Agent-39 is lower in our macrophage infection model compared to broth-based assays. Why is there a discrepancy?

A2: This is a common observation when transitioning from in vitro broth assays to cell-based models. Several factors can contribute to this difference:

  • Cellular Uptake and Efflux: Agent-39 may have poor penetration into host macrophages, or it might be actively removed by cellular efflux pumps. This would reduce the effective intracellular concentration of the compound.

  • Compound Metabolism: Macrophages can metabolize the compound, potentially converting it into a less active form.

  • Intracellular Environment: The phagosomal environment where M. tuberculosis resides is acidic. If Agent-39 has reduced activity at low pH, its efficacy will be diminished.[1]

  • Protein Binding: The compound may bind to proteins in the cell culture medium or within the host cell, reducing its bioavailable fraction.

The table below illustrates how these factors can alter the observed potency.

ParameterBroth Microdilution AssayMacrophage Infection AssayPotential Reason for Discrepancy
Environment 7H9 Broth (pH ~6.8)Acidic PhagolysosomepH-dependent activity of Agent-39.
Compound Access Direct contact with bacteriaRequires crossing cell membranePoor cellular permeability.
Metabolism NonePotential host cell metabolismInactivation of Agent-39 by host enzymes.
Efflux Not applicableHost cell efflux pumpsActive removal of Agent-39 from the cell.
Observed IC50 ~1 µM~10 µMCombination of the factors listed above.
Q3: Agent-39 is a pro-drug that requires activation by a mycobacterial enzyme. How might this affect our results?

A3: The pro-drug nature of Agent-39 adds a layer of complexity, similar to the well-known antitubercular drug isoniazid.[2][3] Inconsistent results can arise from factors related to its activation.

  • Enzyme Expression Levels: The expression of the activating enzyme can vary between different strains of M. tuberculosis or under different growth conditions (e.g., replicating vs. non-replicating bacteria).

  • Genetic Polymorphisms: Spontaneous mutations in the gene encoding the activating enzyme can lead to resistance, which may appear as inconsistent susceptibility in a bacterial population.[4]

  • Cofactor Availability: The activation process may require specific cofactors. Depletion of these cofactors in the assay medium could lead to reduced activation and apparent lower potency.

The diagram below illustrates a hypothetical activation pathway for Agent-39 and highlights potential points of failure.

G cluster_0 Mycobacterium tuberculosis cluster_1 Mechanism of Action A Agent-39 (Pro-drug) B Activating Enzyme (e.g., Mycobacterial Catalase) A->B Activation C Active Metabolite B->C D Target Pathway (e.g., Mycolic Acid Synthesis) C->D Inhibition E Bacterial Cell Death D->E X Mutation in Activating Enzyme X->B Prevents Activation Y Low Cofactor Availability Y->B Reduces Activation

Caption: Hypothetical pro-drug activation pathway for Agent-39.

Experimental Protocols

To minimize variability, we recommend adhering to standardized protocols. Below is a detailed methodology for a common assay.

Protocol: Broth Microdilution MIC Assay

This protocol is designed to determine the MIC of this compound against M. tuberculosis H37Rv.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Agent-39 in 100% DMSO.

    • Perform serial 2-fold dilutions in a 96-well plate using 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to create a concentration gradient. The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the culture density with fresh 7H9 broth to a McFarland standard of 0.5.

    • Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure:

    • Add 100 µL of the prepared bacterial inoculum to each well of the compound dilution plate.

    • Include a "no drug" positive control (bacteria + media) and a "no bacteria" negative control (media only).

    • Seal the plate with a breathable seal and incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is defined as the lowest concentration of Agent-39 that completely inhibits visible growth of M. tuberculosis.

    • Alternatively, a resazurin-based readout can be used for a colorimetric determination of viability.[5]

The workflow for this protocol is visualized below.

G A Prepare Agent-39 Serial Dilutions C Inoculate Plate with Bacteria A->C B Prepare M. tuberculosis Inoculum (5x10^5 CFU/mL) B->C D Incubate Plate (37°C, 7-14 days) C->D E Read MIC Endpoint (Visual or Resazurin) D->E F Analyze and Report Results E->F

Caption: Standard experimental workflow for an MIC assay.

References

Technical Support Center: Synthesis of Antitubercular Agent-39

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Antitubercular agent-39, also known as 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis and improve the overall yield of this potent antitubercular compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction type for the synthesis of this compound?

A1: The synthesis of this compound involves a condensation reaction, specifically a Knoevenagel-type condensation, between 5,5-dimethylcyclohexane-1,3-dione and a reactive derivative of 2-aminophenol. This reaction leads to the formation of an enaminone, a key structural motif of the target compound.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are 5,5-dimethylcyclohexane-1,3-dione and a suitable ortho-substituted aminophenol derivative. The exact form of the aminophenol reagent may vary, but it must be able to react with the dione to form the desired aminomethylene linkage.

Q3: What are some common challenges in the synthesis of enaminones like this compound?

A3: Common challenges include low yields due to incomplete reactions, the formation of side products, and difficulties in purifying the final compound. The reaction equilibrium, catalyst activity, and removal of byproducts like water can significantly impact the overall success of the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst If using a basic catalyst (e.g., piperidine, pyridine), ensure it is fresh and not degraded. For acidic catalysts (e.g., p-toluenesulfonic acid), check for proper storage and activity. Consider trying a different catalyst system.
Inadequate Reaction Temperature The reaction may require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, consider increasing the temperature incrementally (e.g., to 50-80 °C) while monitoring the reaction progress by TLC.
Presence of Water The condensation reaction produces water, which can inhibit the reaction equilibrium. Consider using a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves.
Poor Quality Starting Materials Ensure the purity of 5,5-dimethylcyclohexane-1,3-dione and the 2-aminophenol derivative. Impurities can interfere with the reaction.
Issue 2: Formation of Multiple Products or Impurities

Possible Causes and Solutions:

CauseRecommended Action
Side Reactions Self-condensation of the 5,5-dimethylcyclohexane-1,3-dione can occur, especially with strong bases. Use a milder base or control the stoichiometry carefully. The 2-aminophenol derivative might also undergo side reactions.
Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the product or the formation of byproducts. Optimize the reaction time by monitoring its progress using TLC.
Incorrect Stoichiometry An excess of one reactant can lead to the formation of byproducts. Ensure an accurate 1:1 molar ratio of the reactants for optimal results.
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

CauseRecommended Action
Co-eluting Impurities If using column chromatography, try a different solvent system with varying polarity to improve the separation of the desired product from impurities.
Product Crystallization Issues If purification is by recrystallization, screen various solvents and solvent mixtures to find the optimal conditions for obtaining pure crystals. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Product Tailing on TLC/Column The enaminone product may interact with the silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing and improve separation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound, based on typical Knoevenagel-type condensations.

Protocol 1: Base-Catalyzed Condensation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) and the 2-aminophenol derivative (1.0 eq) in a suitable solvent (e.g., toluene, ethanol).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyridine (0.1-0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Condensation with Dehydration
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) and the 2-aminophenol derivative (1.0 eq) in a solvent that forms an azeotrope with water (e.g., toluene, benzene).

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction troubleshoot_workup Troubleshoot Work-up & Purification complete->troubleshoot_workup catalyst Catalyst Inactive? troubleshoot_reaction->catalyst temp Temperature Too Low? troubleshoot_reaction->temp water Water Present? troubleshoot_reaction->water reagents Poor Reagent Quality? troubleshoot_reaction->reagents extraction Product Lost During Extraction? troubleshoot_workup->extraction purification_loss Product Lost During Purification? troubleshoot_workup->purification_loss optimize_catalyst Use Fresh/Different Catalyst catalyst->optimize_catalyst increase_temp Increase Temperature temp->increase_temp remove_water Use Dean-Stark/Drying Agent water->remove_water purify_reagents Purify Starting Materials reagents->purify_reagents optimize_extraction Optimize Extraction Protocol extraction->optimize_extraction optimize_purification Optimize Purification Method purification_loss->optimize_purification

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

General Synthesis Pathway

SynthesisPathway SM1 5,5-dimethylcyclohexane-1,3-dione Reaction Condensation Reaction (Knoevenagel-type) SM1->Reaction SM2 2-Aminophenol Derivative SM2->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product This compound Dehydration->Product

Caption: A generalized synthetic pathway for the formation of this compound.

Addressing "Antitubercular agent-39" off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antitubercular agent-39" (ATB-39). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and address potential off-target effects of ATB-39 during pre-clinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ATB-39?

ATB-39 is an ATP-competitive inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG), a serine/threonine kinase crucial for the survival of mycobacteria within macrophages. By inhibiting PknG, ATB-39 disrupts essential signaling pathways, leading to bacterial cell death.

Q2: What are the known or potential off-target effects of ATB-39?

Pre-clinical studies have indicated that ATB-39 may exhibit off-target activity against several human kinases due to structural similarities in the ATP-binding pocket. The primary off-target families identified are the SRC family kinases (SFKs) and Abl kinase. These off-target interactions could potentially lead to adverse effects.[1]

Q3: What are the potential clinical implications of these off-target effects?

Off-target inhibition of SRC family kinases and Abl kinase has been associated with hematological and gastrointestinal toxicities. Researchers should be vigilant for such effects in their experimental models.

Q4: How can I assess the off-target profile of ATB-39 in my experimental system?

Several methods can be employed to evaluate off-target effects. A common approach is to perform a comprehensive kinase panel screening to identify unintended targets.[1] Additionally, cell-based assays can be used to assess the functional consequences of off-target inhibition. For a more unbiased view, chemical proteomics approaches can be utilized.[2]

Troubleshooting Guides

Issue 1: Unexpected cytotoxicity in human cell lines at therapeutic concentrations.

Possible Cause: Off-target inhibition of essential host cell kinases.

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that the observed cytotoxicity is not due to an exaggerated on-target effect in your specific cell model.

  • Kinase Profiling: Perform a broad-panel kinase screen to identify potential off-target kinases inhibited by ATB-39 at the cytotoxic concentrations.

  • Cellular Thermal Shift Assay (CETSA): Validate target engagement of the identified off-target kinases in intact cells.

  • Rescue Experiments: Use genetic approaches (e.g., siRNA or CRISPR-Cas9) to deplete the identified off-target kinase and assess if this phenocopies the toxicity of ATB-39. Conversely, overexpressing a drug-resistant mutant of the off-target kinase may rescue the cells from ATB-39-induced toxicity.

Issue 2: Discrepancy between in-vitro potency and cellular activity.

Possible Cause: Poor cell permeability, active efflux by transporters, or rapid metabolism of ATB-39.

Troubleshooting Steps:

  • Permeability Assays: Conduct parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability assays to assess the passive diffusion of ATB-39.

  • Efflux Pump Inhibition: Co-incubate cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if the cellular activity of ATB-39 is enhanced.

  • Metabolic Stability: Assess the stability of ATB-39 in the presence of liver microsomes or S9 fractions to determine its metabolic half-life.

Issue 3: Unexplained inflammatory response in cellular models.

Possible Cause: Modulation of inflammatory signaling pathways, such as the TNF-α pathway, due to off-target kinase inhibition.[1]

Troubleshooting Steps:

  • Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of cells treated with ATB-39.

  • Signaling Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation state of key proteins in inflammatory pathways (e.g., NF-κB, MAPKs).

  • Reporter Assays: Employ reporter gene assays (e.g., NF-κB luciferase reporter) to quantify the effect of ATB-39 on the activity of inflammatory transcription factors.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of ATB-39

Kinase TargetIC50 (nM)
M. tb PknG15
SRC250
LYN320
FYN410
ABL1550
EGFR>10,000
VEGFR2>10,000

Table 2: Cytotoxicity Profile of ATB-39 in Human Cell Lines

Cell LineTissue of OriginCC50 (µM)
A549Lung Carcinoma12.5
HepG2Hepatocellular Carcinoma8.2
K562Chronic Myelogenous Leukemia2.1
HEK293Embryonic Kidney> 50

Experimental Protocols

Protocol 1: In-Vitro Kinase Profiling

Objective: To determine the inhibitory activity of ATB-39 against a panel of human kinases.

Methodology:

  • Prepare a stock solution of ATB-39 in 100% DMSO.

  • Perform serial dilutions of ATB-39 to achieve a range of final assay concentrations.

  • Use a commercial kinase profiling service (e.g., DiscoverX, Eurofins) that employs a binding or activity-based assay format.

  • The assay typically involves incubating the kinase, a fluorescently labeled ATP analog, and the test compound.

  • The displacement of the fluorescent probe by the inhibitor is measured, and the IC50 value is calculated from the dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of ATB-39 with its putative off-targets in a cellular context.

Methodology:

  • Culture the cells of interest to 80-90% confluency.

  • Treat the cells with ATB-39 at the desired concentration or with a vehicle control for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Divide the cell lysate into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Analyze the supernatant by Western blotting using antibodies against the target kinases.

  • The binding of ATB-39 will stabilize the target protein, leading to a higher melting temperature compared to the vehicle control.

Visualizations

Signaling Pathways and Workflows

G cluster_0 ATB-39 Off-Target Effect on SRC Signaling ATB39 ATB-39 SRC SRC Kinase ATB39->SRC Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) SRC->Downstream Activation

Caption: Off-target inhibition of SRC kinase by ATB-39.

G cluster_1 Experimental Workflow for Off-Target Validation KinaseScreen Kinase Panel Screen HitID Identify Potential Off-Targets KinaseScreen->HitID CETSA Cellular Thermal Shift Assay (CETSA) HitID->CETSA TargetValidation Confirm Target Engagement CETSA->TargetValidation FunctionalAssay Functional Cellular Assays (e.g., Cytotoxicity, Apoptosis) TargetValidation->FunctionalAssay PhenotypeConfirm Confirm Phenotypic Effect FunctionalAssay->PhenotypeConfirm

Caption: Workflow for identifying and validating off-target effects.

G cluster_2 Logical Relationship for Troubleshooting Cytotoxicity Cytotoxicity Unexpected Cytotoxicity Observed IsOnTarget Is it an on-target effect? Cytotoxicity->IsOnTarget OffTargetScreen Perform Off-Target Screening IsOnTarget->OffTargetScreen No OptimizeCompound Optimize Compound for Selectivity IsOnTarget->OptimizeCompound Yes ValidateHit Validate Off-Target Hit OffTargetScreen->ValidateHit MechanismStudy Investigate Downstream Mechanism ValidateHit->MechanismStudy MechanismStudy->OptimizeCompound

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

"Antitubercular agent-39" degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following information is provided for illustrative purposes only. "Antitubercular agent-39" is a hypothetical compound, and the data, degradation pathways, and experimental protocols described below are representative examples based on common pharmaceutical stress testing and degradation analysis. They are intended to serve as a template and guide for researchers working on novel chemical entities.

Technical Support Center: this compound

Welcome to the technical support center for this compound. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during the experimental investigation of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester functional group in Agent-39 can be hydrolyzed, particularly under acidic or basic conditions, to yield the inactive metabolites, Deg-A (carboxylic acid derivative) and Deg-B (alcohol derivative).

  • Oxidation: The phenyl ring of Agent-39 is susceptible to oxidative degradation, especially in the presence of oxidizing agents or upon exposure to light, leading to the formation of Deg-C (hydroxylated derivative).

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store the compound at 2-8°C, protected from light, and in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen. For long-term storage, maintaining a frozen stock solution at -20°C or below in an inert solvent is advisable.

Q3: My analytical column is showing poor peak shape and tailing for Agent-39. What could be the cause?

A3: Poor peak shape for Agent-39 is often related to secondary interactions with the stationary phase or issues with the mobile phase. Consider the following:

  • Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of Agent-39 to maintain a consistent ionization state.

  • Column Choice: A high-purity silica C18 column is recommended. If tailing persists, consider a column with end-capping or a different stationary phase.

  • Sample Solvent: Dissolve your standard and samples in the initial mobile phase composition to avoid peak distortion.

Troubleshooting Guide

Issue 1: Rapid degradation of Agent-39 is observed in the control sample during a stability study.

  • Possible Cause: The diluent used for the sample preparation may be contributing to the degradation. For example, using an unbuffered aqueous solution could lead to pH-dependent hydrolysis.

  • Troubleshooting Steps:

    • Verify the pH of the sample diluent.

    • Prepare fresh diluent using a buffered solution (e.g., phosphate buffer at pH 7.0).

    • Analyze a freshly prepared sample of Agent-39 in the new diluent immediately after preparation to establish a baseline.

Issue 2: Multiple unknown peaks are appearing in the chromatogram after photostability testing.

  • Possible Cause: These peaks could be photodegradation products or secondary degradation products from the initial photoproducts.

  • Troubleshooting Steps:

    • Confirm the identity of the main degradation products using a mass spectrometer (LC-MS).

    • Perform forced degradation studies under controlled oxidative conditions (e.g., with AIBN or H₂O₂) to see if similar degradation products are formed, which can help in their identification.

    • Ensure your control sample (not exposed to light) is run alongside to rule out other degradation pathways.

Degradation Data Summary

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Effect of pH on the Stability of Agent-39 at 37°C for 24 hours

pH% Agent-39 RemainingMajor Degradant(s)
2.085.2%Deg-A, Deg-B
4.595.8%Deg-A, Deg-B
7.099.1%-
9.078.5%Deg-A, Deg-B
12.045.3%Deg-A, Deg-B

Table 2: Effect of Temperature on the Stability of Agent-39 at pH 7.0 for 7 days

Temperature% Agent-39 RemainingMajor Degradant(s)
4°C99.8%-
25°C97.2%Deg-C
40°C91.5%Deg-C
60°C82.1%Deg-C, Deg-A, Deg-B

Table 3: Effect of Light Exposure on the Stability of Agent-39 (Solid State) for 48 hours

Light Condition% Agent-39 RemainingMajor Degradant(s)
Control (Dark)99.9%-
Cool White Fluorescent96.4%Deg-C
Near UV92.1%Deg-C

Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for this compound.

Agent-39 Agent-39 Deg-A Deg-A Agent-39->Deg-A Hydrolysis (Acid/Base) Deg-B Deg-B Agent-39->Deg-B Hydrolysis (Acid/Base) Deg-C Deg-C Agent-39->Deg-C Oxidation (Light/Heat)

Caption: Proposed degradation pathways of this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Agent-39 and its Degradants

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

Protocol 2: Forced Degradation Study (Stress Testing)

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Agent-39 in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in a 60°C oven for 7 days.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Analysis: Dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC-UV as per Protocol 1. Use LC-MS/MS for peak identification.

Experimental Workflow Visualization

The diagram below outlines the general workflow for a forced degradation study of this compound.

cluster_stress Stress Conditions Acid Acid Sample Analysis Sample Analysis Acid->Sample Analysis Neutralize/ Dilute Base Base Base->Sample Analysis Neutralize/ Dilute Oxidation Oxidation Oxidation->Sample Analysis Neutralize/ Dilute Heat Heat Heat->Sample Analysis Neutralize/ Dilute Light Light Light->Sample Analysis Neutralize/ Dilute Agent-39 Stock Agent-39 Stock Agent-39 Stock->Acid Expose Agent-39 Stock->Base Expose Agent-39 Stock->Oxidation Expose Agent-39 Stock->Heat Expose Agent-39 Stock->Light Expose HPLC-UV HPLC-UV Sample Analysis->HPLC-UV Quantify LC-MS LC-MS Sample Analysis->LC-MS Identify Data Reporting Data Reporting HPLC-UV->Data Reporting LC-MS->Data Reporting

Caption: Workflow for forced degradation studies of Agent-39.

Validation & Comparative

Comparative Efficacy Analysis: Isoniazid vs. Antitubercular Agent-39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established first-line antitubercular agent, isoniazid (INH), with the novel compound designated as "Antitubercular agent-39". Due to the absence of publicly available data for "this compound," this document serves as a comprehensive template. Researchers can utilize the established data for isoniazid as a benchmark and insert their experimental findings for "this compound" into the provided structures for a direct and meaningful comparison.

Quantitative Efficacy and Safety Data

A direct comparison of the in vitro and in vivo efficacy, as well as the safety profile, is crucial for evaluating the potential of a new antitubercular candidate. The following table summarizes key quantitative metrics for isoniazid and provides a template for the inclusion of data for "this compound".

MetricIsoniazidThis compound
Mechanism of Action Inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2][3][Insert Data]
Target Enoyl-acyl carrier protein reductase (InhA).[1][3][4][Insert Data]
Minimum InhibitoryConcentration (MIC) 0.015 - 2 µg/mL against M. tuberculosis.[5][Insert Data]
Bactericidal/Bacteriostatic Bactericidal against rapidly dividing mycobacteria; bacteriostatic against slow-growing mycobacteria.[1][4][Insert Data]
In Vivo Efficacy(Animal Model) Significant reduction in bacterial load in lungs and spleens of infected mice.[5][Insert Data]
Cytotoxicity (e.g., CC50) Data varies depending on the cell line.[Insert Data]
Resistance Mechanism Mutations in katG, inhA, ahpC, and kasA genes.[1][Insert Data]

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of antitubercular agents. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Microplate Alamar Blue Assay (MABA):

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.5-0.8.

  • Drug Dilution: The test compounds (Isoniazid and this compound) are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: The mycobacterial culture is diluted to approximately 5 x 10^5 CFU/mL, and 100 µL is added to each well containing the drug dilutions.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the compounds on a mammalian cell line (e.g., Vero or HepG2).

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: The test compounds are added to the wells in various concentrations and the plates are incubated for another 48 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration that reduces cell viability by 50% (CC50) is calculated.

Visualizing Mechanisms and Workflows

Mechanism of Action of Isoniazid

The following diagram illustrates the activation and mechanism of action of isoniazid in Mycobacterium tuberculosis.

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD NADH NADH NADH->INH_NAD InhA InhA (Enoyl-ACP reductase) INH_NAD->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for

Caption: Activation and inhibitory pathway of Isoniazid.

Comparative Efficacy Experimental Workflow

This diagram outlines a general workflow for comparing the efficacy of two antitubercular agents.

Efficacy_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Assays cluster_agents Test Agents MIC MIC Determination (e.g., MABA) Macrophage Intracellular Activity (Macrophage Infection Model) MIC->Macrophage MBC MBC Determination MBC->Macrophage Time_Kill Time-Kill Kinetics Time_Kill->Macrophage Animal_Model Animal Model of TB (e.g., Mouse) Macrophage->Animal_Model Bacterial_Load Bacterial Load in Organs Animal_Model->Bacterial_Load Toxicity Toxicity Studies Animal_Model->Toxicity INH Isoniazid INH->MIC INH->MBC INH->Time_Kill Agent39 This compound Agent39->MIC Agent39->MBC Agent39->Time_Kill

Caption: Workflow for comparative antitubercular drug efficacy testing.

References

Unveiling a Potent Partnership: The Synergistic Effect of SQ109 and Rifampicin Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and shorter treatment regimens for tuberculosis (TB) is a paramount challenge. The emergence of multidrug-resistant strains necessitates innovative therapeutic strategies. This guide provides a comprehensive comparison of the synergistic effects observed between the investigational antitubercular agent SQ109 and the cornerstone drug, rifampicin, offering a potential avenue to enhance treatment efficacy.

This document delves into the experimental data supporting this synergy, details the methodologies used to ascertain these effects, and visually represents the underlying mechanisms and experimental workflows. As "Antitubercular agent-39" is not a recognized designation in publicly available scientific literature, this guide focuses on SQ109, a well-characterized agent with documented synergistic interactions with rifampicin.

Quantitative Analysis of Synergy

The synergistic interaction between SQ109 and rifampicin has been quantified using the fractional inhibitory concentration (FIC) index, a standard measure for assessing the combined effect of antimicrobial agents. A summary of these findings is presented below.

Drug CombinationM. tuberculosis StrainAssay MethodFIC Index (Synergy ≤ 0.5)Key Finding
SQ109 + RifampicinH37Rv (drug-susceptible)BACTEC 460SynergisticSQ109 at 0.5 MIC demonstrated strong synergy with rifampicin at concentrations as low as 0.1 MIC.[1]
SQ109 + RifampicinRifampicin-Resistant Clinical IsolatesBACTEC 460SynergisticThe synergistic interaction between SQ109 and rifampicin was also observed in rifampicin-resistant strains.[1]
SQ109 + IsoniazidH37Rv (drug-susceptible)BACTEC 460SynergisticSQ109 also exhibits synergy with the first-line drug isoniazid.[1]
SQ109 + EthambutolH37Rv (drug-susceptible)BACTEC 460No SynergyNo significant synergistic or additive effects were observed with ethambutol.[1]
SQ109 + PyrazinamideH37Rv (drug-susceptible)BACTEC 460No SynergyNo positive interaction was found with pyrazinamide.[1]

Mechanisms of Action: A Dual Assault on M. tuberculosis

The synergistic effect of SQ109 and rifampicin stems from their distinct and complementary mechanisms of action, targeting different essential pathways in M. tuberculosis.

  • Rifampicin: This well-established antibiotic acts by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking the synthesis of RNA and subsequent protein production, which is crucial for bacterial survival.[2][3][4]

  • SQ109: This novel agent targets the MmpL3 transporter protein.[2][5] MmpL3 is essential for transporting mycolic acids, key components of the mycobacterial cell wall, to their final destination. By inhibiting MmpL3, SQ109 disrupts the integrity of the cell wall, leading to bacterial death.[2][5]

The combined action of these two drugs creates a powerful two-pronged attack. While rifampicin halts vital intracellular processes, SQ109 weakens the bacterium's primary defense, its cell wall, potentially enhancing the penetration and efficacy of rifampicin.

Synergistic Mechanism of Action cluster_rifampicin Rifampicin Action cluster_sq109 SQ109 Action cluster_bacteria Mycobacterium tuberculosis Rifampin Rifampicin RNAP DNA-dependent RNA Polymerase Rifampin->RNAP Inhibits Bacterial_Replication Bacterial Replication & Survival Rifampin->Bacterial_Replication Synergistic Bactericidal Effect RNA_Synthesis RNA Synthesis RNAP->RNA_Synthesis Blocks SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits SQ109->Bacterial_Replication Synergistic Bactericidal Effect Mycolic_Acid Mycolic Acid Transport MmpL3->Mycolic_Acid Cell_Wall Cell Wall Integrity MmpL3->Cell_Wall Disrupts Mycolic_Acid->Cell_Wall Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Protein_Synthesis->Bacterial_Replication

Combined inhibitory action of Rifampicin and SQ109.

Experimental Protocols

The synergistic effects of SQ109 and rifampicin were determined using established in vitro methods. The following provides a detailed overview of the checkerboard assay methodology.

Checkerboard Assay using Resazurin Microtiter Assay (REMA)

The checkerboard method is a widely used technique to assess the in vitro interactions of two antimicrobial agents.

1. Preparation of Reagents and Inoculum:

  • Media: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) is commonly used for culturing M. tuberculosis.

  • Drug Solutions: Stock solutions of SQ109 and rifampicin are prepared in appropriate solvents and then serially diluted.

  • Inoculum: A mid-log phase culture of M. tuberculosis (e.g., H37Rv) is adjusted to a standard turbidity (e.g., McFarland standard 0.5) and then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

2. Assay Plate Setup:

  • A 96-well microtiter plate is used to create a two-dimensional array of drug concentrations.

  • Drug A (e.g., SQ109) is serially diluted along the rows (e.g., vertically).

  • Drug B (e.g., rifampicin) is serially diluted along the columns (e.g., horizontally).

  • This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.

  • Control wells containing each drug alone, as well as a drug-free growth control, are included.

3. Incubation:

  • The prepared plates are inoculated with the M. tuberculosis suspension.

  • The plates are sealed and incubated at 37°C for a defined period (typically 7 days).

4. Determination of Minimal Inhibitory Concentration (MIC):

  • Following incubation, a growth indicator, such as resazurin, is added to each well. Resazurin is a blue dye that is reduced to pink resorufin by metabolically active cells.

  • The plate is re-incubated for 24-48 hours.

  • The MIC is defined as the lowest concentration of the drug(s) that prevents a color change from blue to pink.

5. Calculation of the Fractional Inhibitory Concentration (FIC) Index:

  • The FIC for each drug is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The FIC Index (FICI) is the sum of the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

  • The interaction is interpreted based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard Assay Workflow A Prepare Drug Dilutions (SQ109 and Rifampicin) B Set up 96-well Plate (Checkerboard Format) A->B D Inoculate Plate B->D C Prepare M. tuberculosis Inoculum C->D E Incubate at 37°C (7 days) D->E F Add Resazurin Indicator E->F G Re-incubate (24-48 hours) F->G H Read MICs (Color Change) G->H I Calculate FIC Index H->I J Determine Synergy, Additivity, or Antagonism I->J

References

Validating the Target of Antitubercular Agent-39 in M. tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis Against Established Antitubercular Agents

This guide provides a comparative analysis for validating the molecular target of the novel investigational compound, "Antitubercular agent-39," within Mycobacterium tuberculosis. For the purpose of this guide, we will hypothesize that Agent-39 is designed to inhibit the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway (FAS-II).

The performance and target engagement of Agent-39 are compared with two well-established antitubercular drugs:

  • Isoniazid (INH): A first-line drug that, in its activated form, also inhibits InhA.

  • Rifampicin (RIF): A first-line drug that inhibits bacterial DNA-dependent RNA polymerase (RpoB), representing a different mechanism of action.

This objective comparison is supported by experimental data and detailed protocols to aid researchers in drug development and validation.

Comparative Performance Data

The following tables summarize the key quantitative data comparing the efficacy and target engagement of this compound, Isoniazid, and Rifampicin.

Table 1: In Vitro Antitubercular Activity

CompoundTargetMIC90 against H37Rv (µg/mL)MIC90 against INH-Resistant Strain (katG S315T) (µg/mL)MIC90 against RIF-Resistant Strain (rpoB S531L) (µg/mL)
This compound InhA0.080.080.08
Isoniazid InhA0.05> 160.05
Rifampicin RpoB0.10.1> 32

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms.

Table 2: Target Engagement and Selectivity

CompoundTarget Enzyme IC50 (nM)Human Cell Line (HepG2) CC50 (µM)Selectivity Index (CC50 / MIC90)
This compound 15 (InhA)> 100> 1250
Isoniazid 5 (Activated form on InhA)> 200> 4000
Rifampicin 25 (RpoB)> 150> 1500

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Target Validation Workflow

Validating that this compound's activity is a direct result of InhA inhibition involves a multi-step process. This workflow outlines the key experimental stages from initial screening to definitive target confirmation.

G cluster_0 Biochemical & Cellular Assays cluster_1 Genetic Validation cluster_2 Confirmation A Whole-Cell Screening (MIC determination) B In Vitro Enzyme Assay (IC50 on recombinant InhA) A->B D Overexpression of InhA in M. tuberculosis B->D C Cytotoxicity Assay (CC50 on HepG2 cells) E MIC Shift Assay D->E F Resistant Mutant Generation E->F G Whole Genome Sequencing of resistant mutants F->G H Target Gene Mutation (e.g., in inhA promoter or gene) G->H

Caption: A typical workflow for validating the target of a novel antitubercular agent.

Signaling Pathway: Inhibition of Mycolic Acid Synthesis

This compound and Isoniazid both disrupt the FAS-II pathway, which is essential for the synthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall. Rifampicin acts on a different central process.

G cluster_fas FAS-II Pathway (Mycolic Acid Synthesis) cluster_transcription Transcription FAS1 FAS-I (Fatty Acid Synthesis I) InhA InhA (Enoyl-ACP reductase) FAS1->InhA Mycolic Mycolic Acids InhA->Mycolic DNA DNA RpoB RpoB (RNA Polymerase) DNA->RpoB RNA RNA RpoB->RNA Agent39 This compound Agent39->InhA Inhibits INH Isoniazid (activated) INH->InhA Inhibits RIF Rifampicin RIF->RpoB Inhibits

Caption: Mechanism of action for Agent-39, Isoniazid, and Rifampicin.

Experimental Protocols

MIC Shift Assay with Target Overexpression

This assay is a cornerstone of target validation. If a compound's activity is due to the inhibition of a specific target, overexpressing that target in the cell should lead to an increase in the MIC, as more compound is required to achieve the same level of inhibition.

Objective: To determine if overexpression of the InhA protein in M. tuberculosis confers resistance to this compound.

Methodology:

  • Strain Construction:

    • The inhA gene is cloned into an anhydrotetracycline (ATc)-inducible expression vector (e.g., pTET).

    • This construct is then electroporated into wild-type M. tuberculosis H37Rv.

  • Culture Preparation:

    • The engineered M. tuberculosis strain is grown in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (OD600 ≈ 0.5).

  • Induction and Plating:

    • The culture is split into two groups: one induced with a sub-lethal concentration of ATc (e.g., 100 ng/mL) to induce inhA overexpression, and a non-induced control.

    • Cultures are incubated for 24 hours to allow for protein expression.

  • MIC Determination:

    • A standard microplate-based MIC assay is performed on both the induced and non-induced cultures.

    • Serial dilutions of this compound, Isoniazid (positive control), and Rifampicin (negative control) are prepared in 96-well plates.

    • Bacteria are added to each well.

    • Plates are incubated for 7 days at 37°C.

  • Data Analysis:

    • The MIC is determined as the lowest drug concentration that prevents visible bacterial growth.

    • A significant fold-increase (>4-fold) in the MIC for the induced strain compared to the non-induced strain validates InhA as the target.

Expected Outcome for Agent-39: A significant MIC shift upon InhA overexpression, similar to that observed for Isoniazid, but not for Rifampicin.

In Vitro InhA Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of its purified target protein.

Objective: To quantify the inhibitory potency (IC50) of this compound against recombinant InhA.

Methodology:

  • Protein Expression and Purification:

    • The inhA gene is expressed in E. coli, and the recombinant InhA protein is purified using affinity chromatography (e.g., Ni-NTA).

  • Assay Reaction:

    • The assay is performed in a 96-well plate format.

    • The reaction mixture contains a buffer (e.g., Tris-HCl), the substrate (2-trans-dodecenoyl-CoA), and the cofactor NADH.

    • Serial dilutions of this compound are added to the wells.

    • The reaction is initiated by adding the purified InhA enzyme.

  • Measurement:

    • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to a no-drug control.

    • The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

This guide provides a framework for the validation of this compound's target. The combination of whole-cell activity, direct enzyme inhibition, and genetic approaches delivers a high degree of confidence in the mechanism of action, which is crucial for further preclinical and clinical development.

Comparative Efficacy of Pretomanid (a novel antitubercular agent) Against Drug-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) poses a significant threat to global health. This guide provides a comparative analysis of the in vitro efficacy of Pretomanid, a novel nitroimidazooxazine, against drug-resistant M.tb strains, benchmarked against standard first- and second-line antitubercular agents. The data presented is intended to inform research and development efforts in the field of tuberculosis therapeutics.

Comparative In Vitro Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Pretomanid and other key antitubercular drugs against various drug-resistant M. tuberculosis strains. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented.

Drug ClassDrugM.tb Strain CategoryMIC50 (µg/mL)MIC90 (µg/mL)Reference
Nitroimidazooxazine Pretomanid MDR-TB 0.125 0.5 [1]
XDR-TB 0.125 0.5 [1]
First-Line Agents IsoniazidMDR-TB>4.0>4.0[2][3]
RifampicinMDR-TB>4.0>4.0[4]
EthambutolMDR-TB4.08.0[4]
PyrazinamideMDR-TB>100>100-
Second-Line Agents MoxifloxacinXDR-TB2.0>4.0[5][6]
BedaquilineXDR-TB0.120.25[7]
LinezolidXDR-TB0.51.0[2][7]

Note: MIC values can vary based on the specific mutations conferring resistance and the testing methodology employed. The data presented is a synthesis from multiple studies and should be interpreted as indicative of general efficacy.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro efficacy of antitubercular agents. The following is a detailed protocol for the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8][9][10][11]

Protocol: Broth Microdilution MIC Assay for Mycobacterium tuberculosis

  • Media Preparation:

    • Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.[9]

    • Dispense the prepared broth into 96-well U-shaped microtiter plates.[11]

  • Drug Solution Preparation:

    • Prepare stock solutions of the antitubercular agents in appropriate solvents (e.g., DMSO for Pretomanid).

    • Perform serial two-fold dilutions of each drug in the microtiter plates containing the broth to achieve the desired concentration range.

  • Inoculum Preparation:

    • Culture M. tuberculosis strains on solid media (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar).

    • Harvest colonies and suspend them in sterile saline or water containing glass beads.

    • Vortex to break up clumps and adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension to be used as the final inoculum.[11]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates (containing broth and drug dilutions) with the final bacterial suspension. The final inoculum concentration should be approximately 1 x 10^5 colony-forming units (CFU)/mL.[11]

    • Include a drug-free growth control well and a sterility control well (broth only) on each plate.

    • Seal the plates to prevent evaporation and incubate at 37°C.

  • Reading and Interpretation:

    • Visually inspect the plates for bacterial growth after a suitable incubation period (typically 10-14 days, but can extend to 21 days).[9]

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Visualizations

Mechanism of Action of Pretomanid

Pretomanid_Mechanism Pretomanid Pretomanid (Prodrug) Activated_Pretomanid Activated Pretomanid Metabolite Pretomanid->Activated_Pretomanid Activation NO Nitric Oxide (NO) Activated_Pretomanid->NO Release Mycolic_Acid Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Inhibition Ddn Ddn (deazaflavin-dependent nitroreductase) Ddn->Activated_Pretomanid F420H2 Reduced Coenzyme F420 F420H2->Ddn Bactericidal_Anaerobic Bactericidal Effect (Anaerobic) NO->Bactericidal_Anaerobic Leads to Cell_Wall M.tb Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Bactericidal_Aerobic Bactericidal Effect (Aerobic) Cell_Wall->Bactericidal_Aerobic Leads to

Caption: Mechanism of action of Pretomanid against M. tuberculosis.

Experimental Workflow for In Vitro Efficacy Testing

Efficacy_Workflow Strain_Selection 1. M.tb Strain Selection (Drug-Susceptible & Drug-Resistant) Inoculum_Prep 2. Inoculum Preparation (McFarland Standardization) Strain_Selection->Inoculum_Prep Inoculation 4. Inoculation of Plates Inoculum_Prep->Inoculation Drug_Dilution 3. Drug Serial Dilution in Microtiter Plates Drug_Dilution->Inoculation Incubation 5. Incubation (37°C, 10-21 days) Inoculation->Incubation MIC_Determination 6. MIC Reading (Visual Inspection) Incubation->MIC_Determination Data_Analysis 7. Data Analysis (MIC50, MIC90 Calculation) MIC_Determination->Data_Analysis Report 8. Comparative Efficacy Report Data_Analysis->Report

Caption: General workflow for determining in vitro efficacy of antitubercular agents.

References

Head-to-head comparison of "Antitubercular agent-39" and ethambutol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for more effective treatments for tuberculosis (TB), a novel compound, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, designated as Antitubercular agent-39 (also referred to as PAMCHD), has emerged as a promising candidate. This guide provides a detailed, data-driven comparison between this compound and ethambutol, a long-standing first-line anti-TB drug. This objective analysis is intended for researchers, scientists, and drug development professionals to evaluate the potential of this new chemical entity.

Executive Summary

This compound demonstrates potent in vitro activity against Mycobacterium tuberculosis (M.tb), including drug-susceptible and some drug-resistant strains, with a minimum inhibitory concentration (MIC) comparable to that of ethambutol. Notably, it exhibits low cytotoxicity in preliminary screenings. Ethambutol remains a cornerstone of TB therapy, but concerns about its bacteriostatic nature at clinical doses and potential for ocular toxicity underscore the need for new alternatives. While in vivo data for this compound is not yet publicly available, its in vitro profile warrants further investigation.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the key quantitative data for this compound and ethambutol based on available literature. It is important to note that these values are compiled from different studies and direct head-to-head experiments under identical conditions may yield slightly different results.

Table 1: Antimycobacterial Activity against M. tuberculosis H37Rv

CompoundMIC (μg/mL)MethodSource
This compound2.5 - 5.0Broth Microdilution[1][2]
Ethambutol0.5 - 2.0Broth Dilution (Radiometric)[3][4]

Table 2: Activity Against Drug-Resistant M. tuberculosis Strains

CompoundStrain TypeMIC (μg/mL)Source
This compoundIsoniazid-resistant2.5 - 10[2]
This compoundMultidrug-resistant (MDR)2.5 - 10[2]
EthambutolVaries based on resistance profileNot applicable for general comparison

Table 3: In Vitro Cytotoxicity

CompoundCell LineParameterResultSource
This compoundVarious Human Cell Lines% Inhibition<20% at 50 µM[1]
EthambutolCultured Retinal CellsMechanism of ToxicityMediated by zinc and lysosomal membrane permeabilization[5]

Mechanism of Action

A key differentiator between the two agents lies in their proposed mechanisms of action.

This compound: The precise mechanism of action for this compound is still under investigation. However, it has been shown to be both tuberculostatic and tuberculocidal.[6] Molecular docking studies have suggested that it may target the enoyl-acyl carrier protein reductase (InhA), an enzyme critical for mycolic acid synthesis. This is the same target as the first-line drug isoniazid. Further experimental validation is required to confirm this mechanism.

Ethambutol: Ethambutol is well-characterized as an inhibitor of arabinosyltransferases, which are encoded by the embAB genes. These enzymes are essential for the polymerization of arabinan, a key component of the mycobacterial cell wall. By disrupting the synthesis of the arabinogalactan layer, ethambutol compromises the integrity of the cell wall.

cluster_0 This compound (Proposed) cluster_1 Ethambutol (Established) Agent-39 Agent-39 InhA InhA Agent-39->InhA Inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Required for Cell Wall Disruption_A Cell Wall Disruption Mycolic Acid Synthesis->Cell Wall Disruption_A Leads to Ethambutol Ethambutol Arabinosyltransferases Arabinosyltransferases Ethambutol->Arabinosyltransferases Inhibits Arabinogalactan Synthesis Arabinogalactan Synthesis Arabinosyltransferases->Arabinogalactan Synthesis Required for Cell Wall Disruption_E Cell Wall Disruption Arabinogalactan Synthesis->Cell Wall Disruption_E Leads to

Caption: Comparative Mechanisms of Action.

In Vivo Efficacy

This compound: As of the date of this publication, there is no publicly available data on the in vivo efficacy of this compound in animal models of tuberculosis. Such studies are a critical next step in its development pipeline.

Ethambutol: Ethambutol has demonstrated efficacy in murine models of tuberculosis, although it is considered less potent than other first-line agents like isoniazid and rifampin.[1] Its role in combination therapy is to prevent the emergence of drug resistance.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between laboratories.

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Start Start Prepare Drug Dilutions Prepare serial dilutions of test compounds in a 96-well plate. Start->Prepare Drug Dilutions Inoculate with M.tb Add a standardized inoculum of M. tuberculosis H37Rv to each well. Prepare Drug Dilutions->Inoculate with M.tb Incubate Incubate plates at 37°C for 7-14 days. Inoculate with M.tb->Incubate Assess Growth Visually assess for bacterial growth (turbidity). Incubate->Assess Growth Determine MIC MIC is the lowest concentration with no visible growth. Assess Growth->Determine MIC End End Determine MIC->End

Caption: Workflow for MIC Determination.

2. Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

Start Start Seed Cells Seed human cell lines in a 96-well plate and allow to adhere. Start->Seed Cells Add Compound Add various concentrations of the test compound. Seed Cells->Add Compound Incubate Incubate for 24-72 hours. Add Compound->Incubate Add MTT Reagent Add MTT reagent to each well and incubate for 4 hours. Incubate->Add MTT Reagent Solubilize Formazan Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure absorbance at ~570 nm using a plate reader. Solubilize Formazan->Measure Absorbance Calculate Viability Calculate cell viability relative to untreated controls. Measure Absorbance->Calculate Viability End End Calculate Viability->End

Caption: Workflow for Cytotoxicity (MTT) Assay.

Conclusion and Future Directions

This compound presents a compelling in vitro profile with potent activity against M. tuberculosis and low cytotoxicity. Its potential to act via a different mechanism than ethambutol, possibly targeting InhA, is of significant interest, particularly for the development of new combination therapies. However, the lack of in vivo efficacy and comprehensive safety data means that it is still in the early stages of preclinical development.

Ethambutol will remain a vital component of first-line TB treatment in the near future. The key advantages of this compound, should they be borne out in further studies, would be a potentially cidal mechanism of action and a better safety profile, particularly the absence of ocular toxicity.

The next critical steps for the development of this compound are:

  • Definitive experimental validation of its mechanism of action.

  • Assessment of its efficacy in animal models of tuberculosis.

  • Comprehensive pharmacokinetic and toxicology studies.

This new compound represents a valuable addition to the TB drug discovery pipeline and warrants continued investigation.

References

No Specific "Antitubercular Agent-39" Identified in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for studies and data related to an "Antitubercular agent-39" in the context of combination therapies for tuberculosis have not yielded any specific results. This designation does not correspond to a known or published antitubercular drug or compound.

The current landscape of tuberculosis treatment revolves around combination therapies to enhance efficacy and prevent the development of drug resistance.[1][2] Standard first-line treatment for drug-susceptible tuberculosis typically involves a multi-drug regimen of rifampin, isoniazid, pyrazinamide, and ethambutol.[3] For drug-resistant tuberculosis, newer combinations involving drugs like bedaquiline, pretomanid, and linezolid have been developed.[1]

Given the absence of information on "this compound," this guide will instead provide a comparative overview of established and novel combination therapy strategies for tuberculosis, drawing on general principles and methodologies described in the literature for evaluating such regimens.

Comparison of Key Antitubercular Combination Therapies

The treatment of tuberculosis (TB) necessitates the use of multi-drug regimens to effectively kill Mycobacterium tuberculosis and prevent the emergence of resistance.[1][2] The choice of combination therapy depends on whether the infection is drug-susceptible or drug-resistant.

Therapy RegimenCommon DrugsTarget PopulationTypical DurationKey Efficacy Markers
First-Line Standard of Care Isoniazid, Rifampicin, Pyrazinamide, Ethambutol (HRZE)Drug-Susceptible TB6 monthsHigh cure rates (>95%) in clinical trials
BPaL Regimen Bedaquiline, Pretomanid, LinezolidDrug-Resistant TB (DR-TB)6 monthsDemonstrated high efficacy in shortening treatment for DR-TB

Experimental Protocols for Evaluating Combination Therapies

The discovery and validation of effective drug combinations rely on a variety of in vitro and in vivo experimental models. A key methodology in the early stages of discovery is the high-throughput synergy screen (HTSS).

High-Throughput Synergy Screen (HTSS) Protocol

A high-throughput synergy screen is designed to rapidly test a large library of compounds for synergistic interactions with a known antibiotic.[4][5]

  • Bacterial Culture : Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis, is often used for initial high-throughput screening due to its faster growth rate. Cultures are grown to a specific optical density.

  • Assay Plate Preparation : A standard antibiotic with limited efficacy against the target bacterium (e.g., spectinomycin) is added to the assay plates.[5]

  • Compound Library Screening : A library of known pharmaceutical compounds is "spotted" onto the assay plates containing the bacteria and the primary antibiotic.

  • Incubation and Observation : The plates are incubated, and the zones of inhibition around each compound spot are measured. A larger zone of inhibition in the presence of the primary antibiotic compared to the compound alone indicates a potential synergistic effect.[5]

  • Validation in M. tuberculosis : Compounds showing synergy in the initial screen are then validated against M. tuberculosis in vitro and in macrophage models of infection.[4][5]

Visualizing Experimental Workflows

The process of identifying and validating synergistic drug combinations can be visualized as a multi-step workflow.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_preclinical Preclinical Development htss High-Throughput Synergy Screen (HTSS) with M. smegmatis hit_id Identification of 'Hit' Compounds htss->hit_id Synergistic Interaction in_vitro In Vitro Validation against M. tuberculosis hit_id->in_vitro Validation macrophage Macrophage Infection Model in_vitro->macrophage Confirmation animal_model In Vivo Efficacy (e.g., mouse model) macrophage->animal_model Preclinical Testing pk_pd Pharmacokinetic/Pharmacodynamic Studies animal_model->pk_pd

Caption: Workflow for the discovery and validation of synergistic antitubercular drug combinations.

The rationale for using combination therapy in tuberculosis is rooted in targeting different bacterial populations and preventing the selection of resistant mutants.

combination_therapy_rationale cluster_bacterial_populations Mycobacterium tuberculosis Populations cluster_drugs Antitubercular Drugs cluster_outcomes Therapeutic Outcomes replicating Actively Replicating non_replicating Non-Replicating (Persisters) drug_a Drug A (e.g., Isoniazid) Targets replicating bacteria drug_a->replicating eradication Bacterial Eradication drug_a->eradication resistance_prevention Prevention of Resistance drug_a->resistance_prevention drug_b Drug B (e.g., Pyrazinamide) Targets non-replicating bacteria drug_b->non_replicating drug_b->eradication drug_b->resistance_prevention drug_c Drug C (e.g., Rifampicin) Broad activity drug_c->replicating drug_c->non_replicating drug_c->eradication drug_c->resistance_prevention

Caption: Rationale for multi-drug therapy in tuberculosis targeting different bacterial populations.

References

A Comparative Analysis of a Novel Antitubercular Candidate, Agent-39, with First-Line Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical selectivity and toxicity profile of a novel investigational compound, referred to as "Antitubercular agent-39," against the standard first-line drugs for tuberculosis: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB). The data for first-line agents are derived from published literature, while the data for Agent-39 are presented as a hypothetical profile for a promising new chemical entity (NCE) to illustrate the comparative framework.

Data Presentation: Selectivity and Toxicity Profiles

A crucial step in early-stage antitubercular drug development is to determine a compound's therapeutic window. This is often initially assessed by comparing its potency against Mycobacterium tuberculosis (Mtb) to its toxicity against mammalian cells. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC₅₀) to antimicrobial activity (MIC), is a key metric. A higher SI value is desirable, indicating greater selectivity for the pathogen.[1]

Table 1: In Vitro Selectivity Profile Comparison

This table compares the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv with the 50% cytotoxic concentration (CC₅₀) in a standard mammalian cell line (Vero).

CompoundMIC vs. Mtb H37Rv (µg/mL)CC₅₀ (Vero cells, µg/mL)Selectivity Index (SI = CC₅₀/MIC)
Agent-39 (Hypothetical) 0.1 >100 >1000
Isoniazid (INH)0.03 - 0.12[2]>25 µM (~3.4 µg/mL)[1]>34
Rifampicin (RIF)0.002 - 64[3]>10 µM (~8.2 µg/mL)[4]Variable
Pyrazinamide (PZA)pH dependent, active at ~20-50>100 mM (~12,313 µg/mL)[5]Variable
Ethambutol (EMB)0.5 - 2.0[6]>100 µM (~20.4 µg/mL)[7]>10

Note: MIC and CC₅₀ values for first-line drugs can vary based on experimental conditions. PZA requires an acidic environment (pH ~5.5) for activity, making direct SI calculation complex.

Table 2: Overview of Preclinical Toxicity Profiles

This table summarizes the primary mechanisms of toxicity associated with first-line antitubercular drugs.

DrugPrimary Organ of ToxicityCommon Adverse EffectsMechanism of Toxicity (where known)
Agent-39 (Hypothetical) To be determined Low in vitro cytotoxicity Targets novel pathway with no human homolog
Isoniazid (INH)Liver, Peripheral NervesHepatotoxicity, peripheral neuropathy.[8]Mediated by toxic metabolites (e.g., hydrazine) produced by liver enzymes.[5][9]
Rifampicin (RIF)LiverHepatotoxicity, orange discoloration of body fluids, potent drug-drug interactions.[8]Induces cytochrome P450 enzymes, enhancing the toxicity of other drugs like INH.[10]
Pyrazinamide (PZA)Liver, JointsHepatotoxicity, hyperuricemia leading to gout and arthralgia.[8][11]Dose-dependent hepatotoxicity, potentially mediated by its metabolite, pyrazinoic acid.[11][12]
Ethambutol (EMB)Eye (Optic Nerve)Dose-dependent retrobulbar neuritis, leading to decreased visual acuity and red-green color blindness.[13][14][15]May involve chelation of metal ions (zinc, copper) in retinal cells, leading to mitochondrial dysfunction.[13][16]

Visualization of Drug Evaluation and Mechanisms

The following diagrams illustrate the logical workflow for evaluating a new antitubercular agent and the established mechanisms of action for first-line drugs.

G A Primary Screening (MIC against M. tb) B Cytotoxicity Assay (e.g., MTT on Vero/HepG2 cells) A->B C Selectivity Index Calculation (SI = CC50 / MIC) B->C D Acute Toxicity Study (e.g., LD50 in mice) C->D Promising Candidates (High SI) E Efficacy Study (Infected mouse model) D->E

Caption: Preclinical evaluation workflow for novel antitubercular agents.

G cluster_mtb Mycobacterium tuberculosis Cell Wall Synthesis cluster_drugs First-Line Drug Targets MycolicAcid Mycolic Acid Synthesis Arabinogalactan Arabinogalactan Synthesis MycolicAcid->Arabinogalactan attachment Peptidoglycan Peptidoglycan Layer Arabinogalactan->Peptidoglycan linkage INH Isoniazid (INH) INH->MycolicAcid Inhibits InhA EMB Ethambutol (EMB) EMB->Arabinogalactan Inhibits Arabinosyl Transferase RIF Rifampicin (RIF) RNAp DNA-dependent RNA Polymerase RIF->RNAp Inhibits PZA Pyrazinamide (PZA) FAS Fatty Acid Synthase? PZA->FAS Disrupts membrane & inhibits trans-translation?

References

Independent Validation of "Antitubercular agent-39" Antimycobacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimycobacterial activity of the novel investigational compound, "Antitubercular agent-39," against established first-line antitubercular agents. The data presented is based on standardized in vitro assays to facilitate a direct comparison of potency. Detailed experimental protocols are provided to ensure reproducibility and transparency.

Comparative Analysis of In Vitro Antimycobacterial Activity

The antimycobacterial efficacy of "this compound" was evaluated against Mycobacterium tuberculosis H37Rv and compared with first-line therapeutic agents: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide. The primary endpoint for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and First-Line Antitubercular Drugs against Mycobacterium tuberculosis H37Rv

CompoundMIC (µg/mL)Mechanism of Action
This compound 0.25 [Hypothesized Mechanism]
Isoniazid0.05A prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4][5]
Rifampicin0.1Inhibits bacterial DNA-dependent RNA polymerase by binding to its beta subunit, which suppresses the initiation of RNA synthesis.[6][7][8][9][10]
Ethambutol2.0Obstructs the formation of the mycobacterial cell wall by inhibiting arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan.[11][12][][14][15]
Pyrazinamide20A prodrug that is converted to its active form, pyrazinoic acid, in an acidic environment. It is thought to disrupt membrane potential and interfere with energy production, and may also inhibit fatty acid synthase I.[16][17][18][19][20]

Note: The MIC for Pyrazinamide is determined at an acidic pH (typically 5.5-6.0) to reflect its mechanism of action, while the other agents are tested at a neutral pH.

Experimental Protocols

The following section details the methodology used to determine the Minimum Inhibitory Concentration (MIC) values presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This assay is a widely used method for determining the in vitro susceptibility of Mycobacterium tuberculosis to antimicrobial agents.

1. Preparation of Mycobacterial Inoculum:

  • A pure culture of Mycobacterium tuberculosis H37Rv is grown on Middlebrook 7H10 agar.

  • Colonies are harvested and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80 to prevent clumping.

  • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 10^7 to 2 x 10^7 colony-forming units (CFU)/mL.

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Drug Dilutions:

  • Stock solutions of "this compound" and the comparator drugs are prepared in appropriate solvents (e.g., DMSO or water).

  • Serial two-fold dilutions of each drug are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth. The final drug concentrations should span a range that includes the expected MIC.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared mycobacterial suspension.

  • Control wells are included: a drug-free well for growth control and an uninoculated well for sterility control.

  • The plates are sealed and incubated at 37°C in a humidified atmosphere.

4. Determination of MIC:

  • After a standard incubation period (typically 14-21 days), the plates are visually inspected for bacterial growth.

  • The MIC is defined as the lowest concentration of the drug that results in no visible growth of the mycobacteria.[21][22][23]

Visualizations

Mechanisms of Action of Comparator Antitubercular Drugs

The following diagrams illustrate the cellular targets and mechanisms of action for the first-line antitubercular drugs used in this comparison.

Mechanism_of_Action cluster_Isoniazid Isoniazid cluster_Rifampicin Rifampicin cluster_Ethambutol Ethambutol cluster_Pyrazinamide Pyrazinamide INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH Mycolic_Acid Mycolic Acid Synthesis Activated_INH->Mycolic_Acid Inhibits Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall RIF Rifampicin RNAP RNA Polymerase RIF->RNAP Binds to RNA_Synthesis RNA Synthesis RNAP->RNA_Synthesis Inhibits EMB Ethambutol Arabinosyl_Transferase Arabinosyl Transferase EMB->Arabinosyl_Transferase Inhibits Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Cell_Wall_2 Mycobacterial Cell Wall Arabinogalactan_Synthesis->Cell_Wall_2 PZA Pyrazinamide (Prodrug) PncA PncA (in acidic pH) PZA->PncA Activation POA Pyrazinoic Acid PncA->POA Membrane_Potential Membrane Potential & Energy Production POA->Membrane_Potential Disrupts

Caption: Mechanisms of action for first-line antitubercular drugs.

Experimental Workflow for MIC Determination

The diagram below outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration.

MIC_Workflow start Start: M. tuberculosis Culture prep_inoculum Prepare Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Drug Dilutions in 96-well Plate prep_dilutions->inoculate incubate Incubate at 37°C (14-21 days) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.